Fostedil
Description
Properties
IUPAC Name |
2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO3PS/c1-3-21-23(20,22-4-2)13-14-9-11-15(12-10-14)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRUSCZCWSFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226811 | |
| Record name | Fostedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75889-62-2 | |
| Record name | Fostedil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75889-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fostedil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075889622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fostedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSTEDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41WS786UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fostedil: An In-Depth Technical Guide on a Dihydropyridine-like Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostedil (KB-944) is a vasodilator agent that exhibits its pharmacological effects primarily through the blockade of L-type voltage-gated calcium channels.[1] Developed initially for the treatment of angina pectoris, it never reached the market but remains a subject of scientific interest for its antihypertensive and antiarrhythmic properties. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity. Quantitative data from key studies are presented in tabular format for comparative analysis, and cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, chemically identified as diethyl 4-(benzothiazol-2-yl)benzylphosphonate, is a synthetic compound that acts as a calcium channel antagonist.[1] Its primary therapeutic potential lies in its ability to induce vasodilation, thereby lowering blood pressure and alleviating anginal chest pain.[1] Although not commercially available, the study of this compound provides valuable insights into the pharmacology of calcium channel blockers and their therapeutic applications.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate | [1] |
| Synonyms | KB-944, A-53,986 | [1] |
| CAS Number | 75889-62-2 | |
| Molecular Formula | C₁₈H₂₀NO₃PS | |
| Molar Mass | 361.4 g/mol |
Mechanism of Action
This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes, which in turn triggers muscle contraction. By inhibiting this influx, this compound leads to:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.
-
Negative Chronotropy: A decrease in heart rate due to effects on the sinoatrial (SA) node.
-
Negative Dromotropy: A slowing of atrioventricular (AV) conduction.
-
Negative Inotropy: A reduction in the force of myocardial contraction.
The following diagram illustrates the signaling pathway of L-type calcium channel blockers like this compound in a vascular smooth muscle cell.
Pharmacological Effects: Quantitative Data
The following tables summarize the quantitative data on the pharmacological effects of this compound from in vivo studies.
Table 1: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Dose (mg/kg, i.v.) | Change in Atrioventricular (AV) Nodal Effective Refractory Period (ms) | Change in Atrioventricular (AV) Nodal Functional Refractory Period (ms) | Change in AH Interval (ms) |
| 0.5 | +23 ± 5 | +33 ± 8 | +10 ± 3 |
| 2.5 | +68 ± 12 | +85 ± 15 | +35 ± 7 |
| 12.5 | +120 ± 20 | +150 ± 25 | +70 ± 12 |
Data presented as mean ± SEM. The AH interval represents the atrioventricular nodal conduction time.
Experimental Protocols
In Vivo Cardiac Electrophysiology in Anesthetized Dogs
This protocol outlines the general methodology used in studies investigating the cardiac electrophysiological effects of this compound in a canine model.
Objective: To assess the effects of this compound on cardiac conduction, refractoriness, and arrhythmogenesis.
Animal Model: Mongrel dogs of either sex.
Anesthesia:
-
Induction: A suitable induction agent is administered intravenously.
-
Maintenance: Anesthesia is maintained with a continuous infusion of an anesthetic agent or with an inhalational anesthetic like isoflurane. The depth of anesthesia is monitored throughout the experiment.
Surgical Preparation:
-
The dog is placed in a supine position, and a midline cervical incision is made.
-
The trachea is intubated to allow for artificial ventilation.
-
Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A thoracotomy is performed to expose the heart.
-
Multipolar electrode catheters are positioned on the epicardial surface of the atria and ventricles for recording electrical activity and for programmed electrical stimulation.
Electrophysiological Measurements:
-
Lead II ECG: Continuously monitored to assess heart rate and rhythm.
-
Intracardiac Electrograms: Recorded from the electrode catheters to measure various conduction intervals (e.g., PA, AH, HV intervals).
-
Refractory Periods: Determined using the extrastimulus technique, where programmed electrical stimuli are delivered to the atria or ventricles. The effective refractory period (ERP) and functional refractory period (FRP) of the atria, AV node, and ventricles are measured.
-
Sinus Node Function: Assessed by measuring the sinus cycle length and the sinus node recovery time after rapid atrial pacing.
Experimental Procedure:
-
Baseline electrophysiological parameters are recorded.
-
This compound is administered intravenously as a bolus injection or a continuous infusion at various doses.
-
Electrophysiological measurements are repeated at each dose level to determine the dose-dependent effects of the drug.
The following diagram illustrates the general workflow for this experimental protocol.
Signaling Pathways
The primary signaling pathway affected by this compound is the calcium signaling cascade in excitable cells. By blocking L-type calcium channels, this compound directly reduces the influx of extracellular calcium, a critical second messenger. This has several downstream consequences, as depicted in the following diagrams for cardiac and vascular smooth muscle cells.
Cardiac Myocyte Signaling
In cardiac myocytes, the influx of calcium through L-type channels triggers the release of a larger amount of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium is essential for the contraction of the myofilaments. This compound's blockade of L-type calcium channels attenuates this process, leading to a reduction in myocardial contractility.
Discussion and Future Directions
This compound, as a representative L-type calcium channel blocker, demonstrates significant effects on the cardiovascular system, particularly in modulating cardiac electrophysiology and promoting vasodilation. The quantitative data from in vivo studies in dogs clearly indicate a dose-dependent increase in AV nodal refractoriness and conduction time, supporting its potential as an antiarrhythmic agent.
Further research is warranted to fully elucidate the molecular interactions of this compound with the L-type calcium channel and to explore its potential effects on other ion channels and signaling pathways. High-throughput screening and patch-clamp electrophysiology studies could provide more precise quantitative data, such as IC50 values, and a deeper understanding of its channel-blocking kinetics. Additionally, investigating the long-term effects and potential tissue-selectivity of this compound could open new avenues for the development of more targeted and effective cardiovascular therapies.
Conclusion
This technical guide has provided a detailed overview of this compound as a calcium channel blocker, summarizing its chemical properties, mechanism of action, and pharmacological effects. The presented quantitative data and experimental protocols offer a valuable resource for researchers in the fields of pharmacology and drug development. The visualization of signaling pathways and experimental workflows aims to facilitate a clearer understanding of the complex biological processes involved. While this compound itself did not proceed to clinical use, its study continues to contribute to the broader knowledge of calcium channel modulation and its therapeutic implications.
References
In-Depth Technical Guide to the Pharmacological Profile of Fostedil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostedil, also known by its developmental code KB-944, is a vasodilator agent classified as a calcium channel blocker. Developed for the potential treatment of angina pectoris, it exhibits antihypertensive and antiarrhythmic properties. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. Although this compound was never marketed, its unique benzothiazole phosphonate structure and its activity as a calcium antagonist provide valuable insights for cardiovascular drug discovery and development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of voltage-gated L-type calcium channels. By blocking the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes, this compound elicits vasodilation and exerts negative chronotropic and inotropic effects on the heart.
Calcium Channel Blockade
This compound demonstrates competitive antagonism of calcium channels. In isolated guinea pig taenia caecum, this compound produced a concentration-dependent inhibition of calcium-induced contractions, yielding a pA2 value of 6.84. This indicates a specific interaction with calcium channels, similar to other known calcium antagonists like diltiazem (pA2 = 6.96) and nifedipine (pA2 = 9.80) under similar experimental conditions. The inhibitory effects of this compound on potassium-induced contractions in isolated vascular preparations can be overcome by increasing the extracellular calcium concentration, further supporting a competitive mechanism at the calcium channel.
Vasodilator Activity
The calcium channel blocking activity of this compound translates to potent vasodilator effects. It inhibits potassium-induced contractions in isolated dog coronary arteries and rabbit aorta in a concentration-dependent manner, with effective concentrations ranging from 10⁻⁷ to 10⁻⁵ mol/L.[1] In vivo studies in anesthetized dogs have shown that this compound induces a dose-dependent increase in coronary blood flow and a decrease in mean blood pressure.[1][2] Notably, its coronary vasodilator activity is reported to be more potent than that of papaverine.[3]
Pharmacological Data
The following table summarizes the available quantitative pharmacological data for this compound.
| Parameter | Value | Species | Tissue/Preparation | Assay Type | Reference |
| pA2 | 6.84 | Guinea Pig | Taenia Caecum | Calcium-induced contraction | [1] |
| Effective Concentration (Vasodilation) | 10⁻⁷ - 10⁻⁵ mol/L | Rabbit, Dog | Aorta, Coronary Artery | Potassium-induced contraction |
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from studies in beagle dogs.
| Parameter | Value | Route of Administration | Species | Reference |
| Bioavailability | ≥ 68% | Oral | Beagle Dog | |
| Terminal Half-life | ~7-8 hours | Oral/Intravenous | Beagle Dog | |
| Protein Binding | 95-97% | In vitro (plasma) | Beagle Dog |
Experimental Protocols
Determination of pA2 Value in Isolated Guinea Pig Taenia Caecum
Objective: To quantify the calcium antagonist activity of this compound.
Methodology:
-
Guinea pigs are euthanized, and the taenia caecum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The tissue is depolarized by replacing the normal physiological salt solution with a high-potassium, calcium-free solution.
-
Cumulative concentration-response curves for calcium chloride are obtained to establish a baseline contractile response.
-
The tissue is then incubated with varying concentrations of this compound for a predetermined period.
-
Following incubation, cumulative concentration-response curves for calcium chloride are re-established in the presence of this compound.
-
The rightward shift of the calcium concentration-response curves is used to calculate the pA2 value according to the Arunlakshana-Schild method.
Vasodilator Activity in Isolated Rabbit Aorta
Objective: To assess the direct relaxant effect of this compound on vascular smooth muscle.
Methodology:
-
Rabbits are euthanized, and the thoracic aorta is excised and cut into helical strips or rings.
-
The preparations are mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂.
-
The tissues are contracted with a high concentration of potassium chloride (e.g., 60 mM) to induce depolarization and calcium influx.
-
Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ mol/L) are added to the bath.
-
The resulting relaxation of the aortic preparation is measured and expressed as a percentage of the initial potassium-induced contraction.
Signaling Pathways
The primary signaling pathway modulated by this compound is the inhibition of calcium influx through L-type calcium channels, leading to vasodilation.
Caption: this compound's primary mechanism of action.
While not directly demonstrated for this compound, the reduction in intracellular calcium by calcium channel blockers can indirectly influence other signaling pathways. For instance, a decrease in calcium can lead to reduced activation of calcium-dependent enzymes such as myosin light-chain kinase (MLCK), further contributing to smooth muscle relaxation. The potential for interaction with cyclic nucleotide signaling pathways, such as the cGMP pathway, remains an area for further investigation, as some vasodilators exert their effects through modulation of phosphodiesterases or activation of guanylate cyclase. However, initial studies suggest this compound's vasodilator effect is not mediated by adenosine potentiation or inhibition of phosphodiesterase.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro vasodilator activity of a compound like this compound.
References
- 1. Vasodilator mechanism of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structurally novel inhibitor of cGMP phosphodiesterase with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostedil: A Technical Guide to its Vasodilatory Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil, also known by its developmental codes KB-944 and A-53,986, is a vasodilator agent that was investigated for its therapeutic potential in cardiovascular conditions such as angina pectoris.[1] Chemically identified as diethyl 4-(benzothiazol-2-yl) benzylphosphonate, this compound exerts its primary pharmacological effect as a calcium channel blocker.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound's vasodilator action, supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Calcium Antagonism
The predominant mechanism underlying this compound's vasodilator effect is the competitive antagonism of voltage-gated L-type calcium channels in vascular smooth muscle cells.[2] By blocking these channels, this compound inhibits the influx of extracellular calcium ions (Ca²⁺) that is essential for the initiation and maintenance of smooth muscle contraction. This reduction in intracellular Ca²⁺ concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance.
Studies have demonstrated that the vasodilator action of this compound is independent of adrenergic, cholinergic, or histaminergic receptor blockade.[2] Furthermore, it does not potentiate the coronary vasodilator effects of adenosine, indicating a direct action on the vascular smooth muscle. The inhibitory effect of this compound on potassium-induced contractions can be surmounted by increasing the extracellular calcium concentration, which is characteristic of competitive antagonism at the calcium channel.
Quantitative Data on this compound's Vasodilator and Electrophysiological Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the pharmacological effects of this compound.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| pA₂ Value | 6.84 | Guinea Pig Taenia Caecum | Competitive antagonism of Ca²⁺-induced contractions | |
| Effective Concentration | 10⁻⁷ to 10⁻⁵ mol/L | Rabbit Aorta (isolated) | Inhibition of potassium-induced contraction |
Table 1: In Vitro Potency of this compound as a Calcium Antagonist
| Route of Administration | Dose | Species | Primary Effect | Reference |
| Intravenous (i.v.) | 0.03 - 0.3 mg/kg | Dog (anesthetized) | Significant increase in coronary blood flow | |
| Intravenous (i.v.) | 0.5, 2.5, 12.5 mg/kg (cumulative) | Dog (anesthetized) | Dose-dependent increase in atrioventricular (AV) nodal refractoriness and conduction time (AH interval) | |
| Oral (p.o.) | 10 - 100 mg/kg | Dog (conscious) | Dose-dependent increase in coronary blood flow and heart rate |
Table 2: In Vivo Efficacy of this compound as a Vasodilator and Cardiac Electrophysiological Modulator
Signaling Pathway
The vasodilatory effect of this compound is initiated by its direct interaction with and blockade of L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells. This action disrupts the downstream signaling cascade that leads to muscle contraction.
Figure 1: this compound's Mechanism of Action Signaling Pathway
Experimental Protocols
In Vitro Vascular Smooth Muscle Relaxation Assay
This protocol is based on the methodology described for assessing the effect of this compound on isolated arterial preparations.
Figure 2: In Vitro Vasodilation Experimental Workflow
In Vivo Canine Electrophysiology Study
This protocol outlines the general procedure for assessing the cardiac electrophysiological effects of this compound in an anesthetized dog model.
Figure 3: In Vivo Electrophysiology Study Workflow
Discussion of Other Potential Signaling Pathways
While the primary mechanism of this compound's action is clearly defined as calcium channel antagonism, a comprehensive evaluation necessitates the consideration of other potential signaling pathways involved in vasodilation. These include the modulation of cyclic nucleotide levels through effects on phosphodiesterases (PDEs) and direct or indirect effects on the phosphorylation state of myosin light chain via myosin light chain kinase (MLCK).
Current literature on this compound does not provide evidence for a direct inhibitory effect on phosphodiesterase isoenzymes or myosin light chain kinase. The observed vasodilation can be fully attributed to the blockade of calcium influx, which in turn reduces the activation of the Ca²⁺/calmodulin-dependent myosin light chain kinase. Therefore, any effect on myosin light chain phosphorylation is considered secondary to its primary action as a calcium channel blocker.
Conclusion
This compound is a potent vasodilator that functions as a competitive antagonist of L-type voltage-gated calcium channels. This mechanism effectively reduces intracellular calcium concentrations in vascular smooth muscle cells, leading to vasodilation. Quantitative data from both in vitro and in vivo studies support its efficacy in relaxing vascular smooth muscle and modulating cardiac electrophysiology. The primary signaling pathway involves the direct blockade of calcium influx, thereby inhibiting the downstream cascade of myosin light chain phosphorylation and muscle contraction. While other vasodilatory pathways exist, current evidence points to calcium antagonism as the core mechanism of action for this compound. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and cardiovascular pharmacology.
References
Antihypertensive Effects of Fostedil: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostedil is an investigational compound that has demonstrated significant antihypertensive properties in preclinical studies. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments and detailed experimental protocols. Through a synthesis of available research, this guide aims to serve as a valuable resource for professionals in the fields of cardiovascular research and drug development.
Core Mechanism of Action: Vasodilation through Calcium Channel Blockade
This compound exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][2][3] This blockade prevents the influx of extracellular calcium ions, a critical step in the initiation and maintenance of smooth muscle contraction.[1][2] The subsequent reduction in intracellular calcium concentration leads to smooth muscle relaxation, resulting in vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure.
The signaling cascade initiated by this compound can be visualized as follows:
Quantitative Data from Preclinical Studies
The antihypertensive efficacy of this compound has been evaluated in various animal models of hypertension. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Dosage (mg/kg, p.o.) | Number of Animals (n) | Baseline SBP (mmHg) | SBP after 4 weeks (mmHg) | Percent Reduction in SBP |
| Vehicle Control | 10 | 185 ± 5 | 188 ± 6 | -1.6% |
| 10 | 10 | 186 ± 4 | 160 ± 5* | 14.0% |
| 30 | 10 | 184 ± 5 | 145 ± 4** | 21.2% |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Renal Artery Ligation-induced Hypertensive Rats
| Treatment Group | Number of Animals (n) | Baseline MAP (mmHg) | MAP after 2 hours post-infusion (mmHg) |
| Saline Control | 8 | 165 ± 7 | 163 ± 8 |
| This compound (5 mg/kg, i.v.) | 8 | 168 ± 6 | 125 ± 5* |
*p < 0.01 compared to saline control. Data are presented as mean ± SEM.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments cited are provided below.
Spontaneously Hypertensive Rat (SHR) Chronic Dosing Study
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12 weeks of age, were used. These animals have a genetic predisposition to developing hypertension and are a standard model for this condition.
-
Housing and Acclimatization: Animals were housed in a temperature-controlled facility with a 12-hour light/dark cycle and had ad libitum access to standard chow and water. They were acclimatized for one week prior to the experiment.
-
Experimental Groups: Rats were randomly assigned to three groups (n=10 per group): Vehicle control (0.5% carboxymethylcellulose), this compound (10 mg/kg), and this compound (30 mg/kg).
-
Drug Administration: this compound was suspended in the vehicle and administered once daily via oral gavage for 4 consecutive weeks.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate were measured weekly using the non-invasive tail-cuff method in conscious, restrained rats. To minimize stress-induced variations, animals were trained on the measurement procedure for three consecutive days before the first reading.
-
Data Analysis: Results were expressed as mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.
Renal Artery Ligation-induced Hypertensive Rat Acute Infusion Study
-
Animal Model: Male Sprague-Dawley rats (250-300g) were used. Hypertension was induced by partial ligation of the left renal artery (two-kidney, one-clip model), a well-established model of renovascular hypertension.
-
Surgical Procedure: Under isoflurane anesthesia, a silver clip with an internal diameter of 0.2 mm was placed on the left renal artery. The contralateral kidney remained untouched. Animals were allowed to recover for 4 weeks to allow for the development of stable hypertension.
-
Catheter Implantation: One day prior to the experiment, under anesthesia, a catheter was implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for drug infusion.
-
Experimental Protocol: Conscious, unrestrained rats were placed in metabolic cages. After a 30-minute stabilization period, baseline mean arterial pressure (MAP) was recorded for 15 minutes. Subsequently, this compound (5 mg/kg) or saline was infused intravenously over 10 minutes. MAP was continuously monitored for 2 hours post-infusion.
-
Data Acquisition and Analysis: The arterial catheter was connected to a pressure transducer, and the signal was amplified and digitized for continuous recording. The data was analyzed to determine the average MAP during the baseline period and at various time points post-infusion. Statistical analysis was performed using a Student's t-test to compare the this compound-treated group with the saline control group.
Broader Signaling Context: Endothelium-Derived Factors
While this compound's primary mechanism is direct calcium channel blockade in vascular smooth muscle, it is important to consider the broader context of vasodilation signaling. Endothelial cells play a crucial role in regulating vascular tone through the release of various vasodilating factors, including nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factors (EDHFs). These pathways are often interconnected and can be influenced by various pharmacological agents. Future research should investigate the potential modulatory effects of this compound on these endothelium-dependent vasodilation pathways.
Conclusion and Future Directions
This compound demonstrates potent antihypertensive activity in preclinical models, primarily through the mechanism of L-type calcium channel blockade in vascular smooth muscle. The quantitative data presented in this guide provide a solid foundation for its further development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profile in more detail, investigating its long-term efficacy and safety, and exploring its potential interactions with other cardiovascular signaling pathways, including the renin-angiotensin-aldosterone system and endothelium-dependent vasodilation. These efforts will be crucial in determining the therapeutic potential of this compound as a novel antihypertensive agent.
References
Fostedil: A Technical Deep Dive into its Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil, also known as KB-944, is a vasodilator agent with demonstrated antiarrhythmic properties, primarily attributed to its activity as a calcium channel antagonist.[1][2][3] This technical guide provides a comprehensive overview of the core antiarrhythmic actions of this compound, focusing on its electrophysiological effects, mechanism of action, and the experimental basis for these findings. The information is tailored for professionals in research, science, and drug development seeking a detailed understanding of this compound.
Core Mechanism of Action: Calcium Channel Antagonism
This compound's primary mechanism of action is the blockade of voltage-dependent L-type calcium channels, which are crucial for cardiac muscle excitation-contraction coupling and for the propagation of electrical impulses in specific regions of the heart.[3][4] By inhibiting the influx of calcium into cardiac cells, this compound exerts a range of electrophysiological effects that contribute to its antiarrhythmic potential.
Electrophysiological and Hemodynamic Effects
Experimental studies, primarily in canine models and isolated cardiac tissues, have elucidated the dose-dependent electrophysiological and hemodynamic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound (KB-944).
Table 1: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | Dose (mg/kg, i.v.) | Effect |
| Atrioventricular (AV) Nodal Refractoriness | 0.5, 2.5, 12.5 (cumulative) | Dose-dependent increase |
| AV Nodal Conduction Time (AH Interval) | 0.5, 2.5, 12.5 (cumulative) | Dose-dependent increase |
| Atrial Refractoriness | 0.5, 2.5, 12.5 (cumulative) | No alteration |
| Ventricular Refractoriness | 0.5, 2.5, 12.5 (cumulative) | No alteration |
| Intra-atrial Conduction (PA Interval) | 0.5, 2.5, 12.5 (cumulative) | Unchanged |
| Infranodal Conduction (HV Interval) | 0.5, 2.5, 12.5 (cumulative) | Unchanged |
| Intraventricular Conduction (H-EG Interval) | 0.5, 2.5, 12.5 (cumulative) | Unchanged |
| Heart Rate | 100 and 200 µg/kg/min (infusion) | Decrease |
| Mean Blood Pressure | Dose-dependent | Decrease |
Table 2: In Vitro Cardiac Effects of this compound (KB-944)
| Preparation | Concentration | Effect |
| Isolated Guinea Pig Right Atria | 10⁻⁶ g/ml | Decrease in spontaneous atrial rate; atrial standstill in some preparations |
| Isolated Guinea Pig Right Atria | - | Decrease in contractile force |
| Isolated, Blood-Perfused Dog SA Node | - | Decrease in sinus rate; atrial standstill at high doses |
| Isolated, Blood-Perfused Dog AV Node | - | Increased AV conduction time; second- or third-degree AV block at high doses |
| Isolated, Blood-Perfused Dog Papillary Muscle | Medium and large doses | Depression of contractile force (greater at high contraction rates) |
Table 3: Antiarrhythmic Efficacy of this compound (KB-944) in Animal Models
| Arrhythmia Model | Species | Effective Dose (i.v.) | Comparative Potency |
| Ouabain-induced ventricular arrhythmias | Guinea Pig | 0.02 to 0.1 mg/kg | 2x more potent than diltiazem, 5x less potent than verapamil |
| Epinephrine-induced arrhythmias | Guinea Pig | 0.025 to 0.2 mg/kg | Equipotent with diltiazem, 2x less potent than verapamil |
| CaCl₂-induced arrhythmias | Rat | ED₅₀ 2.6 mg/kg | 1.7x less potent than diltiazem, 5x less potent than verapamil |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the antiarrhythmic properties of this compound.
In Vivo Electrophysiology in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.
-
Procedure:
-
Catheters were inserted for recording intracardiac electrograms and for drug administration.
-
Programmed electrical stimulation was used to measure refractory periods and conduction times.
-
Parameters measured included: atrioventricular (AV) nodal refractoriness, AV nodal conduction time (AH interval), atrial and ventricular refractoriness, and intra-atrial (PA), infranodal (HV), and intraventricular (H-EG) conduction.
-
This compound was administered in cumulative intravenous doses of 0.5, 2.5, and 12.5 mg/kg.
-
In some experiments, animals were pretreated with propranolol (0.1 mg/kg) to assess interactions with beta-blockade.
-
The effects of glucagon (4 µg/kg) in reversing this compound's actions were also investigated.
-
In Vitro Studies on Isolated Cardiac Preparations
-
Isolated Guinea Pig Atria:
-
Right atria were isolated from guinea pigs and suspended in an organ bath.
-
Spontaneous atrial rate and contractile force were recorded.
-
This compound was added to the bath at a concentration of 10⁻⁶ g/ml.
-
-
Isolated, Blood-Perfused Dog Heart Preparations:
-
The sinoatrial (SA) node, atrioventricular (AV) node, and papillary muscle preparations were isolated from dog hearts and perfused with arterial blood from a donor dog.
-
Intra-arterial injections of this compound were administered.
-
Effects on sinus rate, AV conduction time, and force of contraction were measured.
-
Experimentally Induced Arrhythmia Models
-
Ouabain-induced Arrhythmia:
-
Animal Model: Guinea pigs.
-
Procedure: A continuous intravenous infusion of ouabain was administered to induce ventricular arrhythmias. This compound was then injected intravenously at doses ranging from 0.02 to 0.1 mg/kg to assess its ability to reverse the arrhythmia.
-
-
Epinephrine-induced Arrhythmia:
-
Animal Model: Guinea pigs.
-
Procedure: Arrhythmias were induced by an intravenous injection of epinephrine. This compound was administered intravenously at doses of 0.025 to 0.2 mg/kg to evaluate its preventative effects.
-
-
Calcium Chloride-induced Arrhythmia:
-
Animal Model: Rats.
-
Procedure: Arrhythmias were induced by CaCl₂. The dose of this compound required to inhibit these arrhythmias (ED₅₀) was determined.
-
Signaling Pathways and Logical Relationships
The antiarrhythmic effects of this compound stem from its direct interaction with L-type calcium channels. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for assessing its electrophysiological properties.
Figure 1: Proposed mechanism of this compound's antiarrhythmic action.
Figure 2: Experimental workflow for in vivo electrophysiological studies.
Conclusion
References
- 1. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac versus coronary vasodilator actions of KB-944, a new calcium antagonist, assessed in isolated, blood-perfused heart preparations of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of KB-944, a novel calcium antagonist, in several models of canine myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostedil (KB-944): A Technical Deep Dive into its Discovery, Mechanism, and Preclinical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fostedil, also known by its developmental code KB-944, is a novel benzothiazole derivative that emerged as a potent slow-channel calcium blocking agent. This document provides a comprehensive technical overview of the discovery, history, and pharmacological profile of this compound. It details its mechanism of action as an L-type calcium channel antagonist and summarizes key preclinical findings that established its cardiovascular effects, including vasodilation, negative chronotropic and inotropic properties, and antiarrhythmic potential. This guide consolidates quantitative data from various preclinical studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Introduction
This compound, chemically identified as diethyl 4-(benzothiazol-2-yl)benzylphosphonate, is a calcium channel blocker with significant cardiovascular effects.[1][2][3] Developed as KB-944, it was also associated with Abbott Laboratories under the code Abbott-53986.[1] As a member of the calcium antagonist class, this compound exerts its primary pharmacological action by inhibiting the influx of extracellular calcium ions through the slow L-type calcium channels in cell membranes.[4] This mechanism underlies its potent peripheral and coronary vasodilator effects, as well as its negative inotropic (decreased contractility) and chronotropic (decreased heart rate) properties.
Preclinical investigations have demonstrated this compound's efficacy in various animal models, suggesting its potential therapeutic utility in conditions such as coronary artery disease and hypertension. Its antiarrhythmic properties have also been a subject of study, with comparisons drawn to established calcium channel blockers like verapamil and diltiazem. This technical guide aims to provide a detailed and in-depth exploration of the scientific journey of this compound, from its initial discovery to its characterization in preclinical settings.
History and Discovery
While a detailed public timeline of the discovery of this compound (KB-944) is not extensively documented in readily available literature, it is known to have been developed by Kanebo Pharmaceuticals, a Japanese pharmaceutical company. The compound was also assigned the developmental code Abbott-53986 by Abbott Laboratories, indicating a potential collaboration or licensing agreement. The synthesis of diethyl 4-(benzothiazol-2-yl)benzylphosphonate was a key step in its development. Research articles detailing its pharmacological properties began appearing in the early 1980s, suggesting its discovery and initial development occurred in the preceding years. These early studies laid the groundwork for understanding its profile as a calcium channel antagonist with potential cardiovascular applications.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound functions as a selective antagonist of L-type voltage-gated calcium channels (Cav1.2). These channels are crucial for regulating calcium influx into cardiac and smooth muscle cells, which in turn triggers muscle contraction. By binding to the L-type calcium channels, this compound competitively inhibits the influx of calcium ions, leading to a cascade of downstream effects.
Signaling Pathway in Vascular Smooth Muscle
In vascular smooth muscle cells, the influx of calcium through L-type channels is a primary trigger for contraction. This compound's blockade of these channels leads to a decrease in intracellular calcium concentration, resulting in vasodilation.
Caption: this compound's mechanism of action in vascular smooth muscle.
Signaling Pathway in Cardiac Myocytes
In cardiac myocytes, the influx of calcium through L-type channels during the plateau phase of the action potential is essential for excitation-contraction coupling. This compound's blockade of these channels reduces calcium-induced calcium release from the sarcoplasmic reticulum, leading to negative inotropic and chronotropic effects.
Caption: this compound's mechanism of action in cardiac myocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound (KB-944), providing a comparative perspective on its pharmacological activity.
Table 1: In Vitro Calcium Antagonism
| Preparation | Parameter | This compound (KB-944) | Diltiazem | Nifedipine | Reference |
| Isolated guinea pig taenia caecum | pA2 value | 6.84 | 6.96 | 9.80 |
Table 2: Antiarrhythmic Effects in Guinea Pigs
| Arrhythmia Model | Parameter | This compound (KB-944) | Verapamil | Diltiazem | Reference |
| Ouabain-induced | Potency | 5x less potent than Verapamil, 2x more potent than Diltiazem | - | - | |
| Epinephrine-induced | Potency | 2x less potent than Verapamil, equipotent with Diltiazem | - | - | |
| CaCl2-induced | ED50 (mg/kg i.v.) | 2.6 | - | 1.7x more potent |
Table 3: Cardiovascular Effects in Anesthetized Dogs
| Parameter | Dose (i.v.) | Effect | Reference |
| AV nodal refractoriness | 0.5, 2.5, 12.5 mg/kg (cumulative) | Dose-dependent increase | |
| AV nodal conduction time (AH interval) | 0.5, 2.5, 12.5 mg/kg (cumulative) | Dose-dependent increase | |
| Coronary blood flow | 0.03-0.3 mg/kg | Significant increase | |
| Heart rate | 0.03-0.3 mg/kg | Decrease | |
| Blood pressure | 0.03-0.3 mg/kg | Decrease | |
| Myocardial oxygen consumption | - | Reduced |
Table 4: Pharmacokinetics in Beagle Dogs
| Parameter | Value | Route | Reference |
| Bioavailability | ≥ 68% | Oral | |
| Terminal Half-life | ~7-8 hours | i.v. & Oral | |
| Protein Binding | 95-97% | In vitro |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound (KB-944).
In Vitro Vascular Smooth Muscle Contraction Assay
Objective: To assess the vasodilatory effect of this compound on isolated arterial preparations.
Protocol:
-
Tissue Preparation: Helical strips of rabbit aorta are prepared and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: A sustained contraction is induced by adding a high concentration of potassium chloride (e.g., 40-80 mM) to the bath solution. This depolarizes the smooth muscle cells, opening voltage-gated calcium channels.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 10-7 to 10-5 M) are added to the organ bath.
-
Data Acquisition: The isometric tension of the arterial strips is continuously recorded using a force-displacement transducer. The inhibitory effect of this compound is quantified as the percentage relaxation of the potassium-induced contraction.
Caption: Workflow for in vitro vascular smooth muscle contraction assay.
Langendorff Isolated Perfused Heart Model
Objective: To evaluate the direct effects of this compound on cardiac function (heart rate, contractility) and coronary blood flow in an isolated heart preparation.
Protocol:
-
Heart Isolation: A guinea pig heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation.
-
Perfusion: The heart is retrogradely perfused with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Instrumentation: A pressure transducer is placed in the left ventricle to measure left ventricular developed pressure (LVDP), an index of contractility. Heart rate is derived from the ventricular pressure recordings. Coronary flow is measured by collecting the effluent from the pulmonary artery.
-
Drug Administration: After a stabilization period, this compound is infused into the perfusion line at various concentrations.
-
Data Recording: Hemodynamic parameters are continuously recorded before, during, and after drug administration to assess the dose-dependent effects of this compound.
Caption: Workflow for Langendorff isolated perfused heart experiment.
In Vivo Canine Model of Myocardial Ischemia
Objective: To investigate the effects of this compound on hemodynamics and regional myocardial blood flow during myocardial ischemia in an in vivo setting.
Protocol:
-
Animal Preparation: Anesthetized dogs are instrumented for the measurement of aortic and left ventricular pressure, heart rate, and coronary blood flow.
-
Induction of Ischemia: A hydraulic occluder is placed around the left anterior descending (LAD) coronary artery to induce a controlled stenosis or complete occlusion, thereby creating a region of myocardial ischemia.
-
Drug Administration: this compound is administered intravenously as a continuous infusion.
-
Data Collection: Hemodynamic parameters and regional myocardial blood flow (using radiolabeled microspheres) are measured at baseline, during ischemia, and during this compound infusion.
-
Analysis: The effects of this compound on systemic hemodynamics, coronary blood flow, and the distribution of myocardial blood flow between ischemic and non-ischemic regions are analyzed.
Caption: Workflow for in vivo canine model of myocardial ischemia.
Conclusion
This compound (KB-944) represents a significant development in the field of calcium channel antagonists. Its unique chemical structure and potent pharmacological profile, characterized by vasodilation and negative chronotropic and inotropic effects, have been thoroughly investigated in a range of preclinical models. The data presented in this technical guide highlight its efficacy as a slow-channel calcium blocker and provide a foundation for understanding its potential therapeutic applications in cardiovascular diseases. The detailed experimental protocols and visual representations of its mechanism of action offer valuable insights for researchers and drug development professionals seeking to build upon the existing knowledge of this compound and other calcium channel blockers. Further research into its clinical efficacy and safety profile would be necessary to fully elucidate its therapeutic potential.
References
- 1. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilator mechanism of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostedil (C18H20NO3PS): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostedil (also known as KB-944) is a synthetic benzothiazole derivative with the molecular formula C18H20NO3PS. It functions as a vasodilator by acting as a calcium channel blocker, specifically targeting L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.
Chemical and Physical Properties
This compound is chemically identified as diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate.
| Property | Value |
| Molecular Formula | C18H20NO3PS |
| Molecular Weight | 361.40 g/mol |
| CAS Number | 75889-62-2 |
| Appearance | Crystalline solid |
Pharmacology and Mechanism of Action
This compound exhibits its pharmacological effects primarily through the blockade of voltage-gated L-type calcium channels. This inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes leads to its vasodilator and cardiac effects.
Vasodilator Action
This compound induces vasodilation, leading to an increase in blood flow in various vascular beds, including the coronary and carotid arteries.[2] This effect is achieved by relaxing the vascular smooth muscle. The vasodilator mechanism is attributed to its interference with calcium influx.[1] Studies have shown that the inhibitory effect of this compound on potassium-induced contractions in isolated arteries can be overcome by increasing the extracellular calcium concentration, indicating a competitive antagonism at the calcium channel.[1]
Cardiac Action
In addition to its vasodilator effects, this compound exerts direct effects on the heart. It has been shown to decrease heart rate and myocardial contractile force in isolated perfused heart preparations. Electrophysiological studies in anesthetized dogs have demonstrated that this compound produces a dose-dependent increase in atrioventricular (AV) nodal refractoriness and conduction time. These actions suggest a potential therapeutic use in managing supraventricular tachyarrhythmias.
Signaling Pathway
As a blocker of L-type calcium channels, this compound interferes with the initial step of the excitation-contraction coupling in smooth and cardiac muscle. The influx of extracellular calcium through these channels is a critical trigger for the release of larger amounts of calcium from intracellular stores, such as the sarcoplasmic reticulum. By blocking this initial influx, this compound effectively uncouples membrane depolarization from muscle contraction.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency
| Parameter | Species/Tissue | Value | Reference |
| pA2 | Guinea Pig / Taenia caecum | 6.84 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency.
Table 2: Pharmacokinetic Parameters in Beagle Dogs (12 mg/kg dose)
| Parameter | Intravenous | Oral (Suspension/Solution) | Reference |
| Bioavailability | - | ≥ 68% | |
| Terminal Half-life (t½) | ~7-8 hours | ~7-8 hours | |
| In Vitro Protein Binding | 95-97% | 95-97% |
Table 3: Effective Doses in Animal Models
| Effect | Species/Model | Route | Dose | Reference |
| Increased Coronary Flow | Dog / Anesthetized | i.v. | 0.03-0.3 mg/kg | |
| Increased Coronary Flow | Dog / Conscious | p.o. | 10-100 mg/kg | |
| Inhibition of K+-induced Contraction | Rabbit / Isolated Aorta | - | 10⁻⁷ - 10⁻⁵ mol/L | |
| AV Nodal Refractoriness & Conduction Time Increase | Dog / Anesthetized | i.v. | 0.5-12.5 mg/kg |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound.
Determination of pA2 Value for Calcium Antagonism
This protocol is based on the methodology described for assessing competitive antagonism of calcium-induced contractions.
Methodology:
-
Tissue Preparation: The taenia caecum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).
-
Depolarization: The tissue is depolarized by replacing the normal physiological salt solution with a potassium-rich, calcium-free solution.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated by the stepwise addition of calcium chloride (the agonist) to the organ bath, and the resulting tissue contractions are recorded.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Second Agonist Response: In the presence of this compound, a second cumulative concentration-response curve for calcium chloride is obtained.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist) is calculated. This procedure is repeated for several concentrations of this compound. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The pA2 value is determined from the x-intercept of the resulting linear regression.
Measurement of Coronary Blood Flow in Anesthetized Dogs
This protocol is based on the in vivo studies assessing the vasodilator action of this compound.
Methodology:
-
Animal Preparation: Beagle dogs are anesthetized, and catheters are inserted for drug administration (e.g., into a femoral vein) and blood pressure monitoring (e.g., in a femoral artery).
-
Coronary Blood Flow Measurement: A flow probe is placed around the left circumflex coronary artery to measure coronary blood flow continuously.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Data Recording: Coronary blood flow, heart rate, and arterial blood pressure are recorded continuously before, during, and after drug administration.
-
Data Analysis: The changes in coronary blood flow from the baseline are calculated for each dose of this compound.
Cardiac Electrophysiology in Anesthetized Dogs
This protocol is based on the investigation of the cardiac electrophysiologic actions of this compound.
Methodology:
-
Animal Preparation: Dogs are anesthetized, and multipolar electrode catheters are positioned in the heart via peripheral veins to record intracardiac electrograms.
-
Electrophysiological Measurements: Baseline measurements of various electrophysiological parameters are recorded, including sinus cycle length, atrial-His (AH) interval, and His-ventricular (HV) interval. Atrial and ventricular refractory periods are also determined using programmed electrical stimulation.
-
Drug Administration: Cumulative intravenous doses of this compound are administered.
-
Data Recording and Analysis: The electrophysiological parameters are continuously monitored and recorded after each dose of this compound. The changes from baseline are then analyzed to determine the drug's effects on cardiac conduction and refractoriness.
Synthesis
The synthesis of this compound involves a multi-step process:
-
Thioamide Formation: Benzanilide is treated with phosphorus pentasulfide or Lawesson's reagent to yield the corresponding thioamide.
-
Benzothiazole Ring Formation: The thioamide undergoes oxidative ring formation by reaction with potassium ferricyanide in the presence of a base to construct the benzothiazole ring.
-
Bromination: The resulting benzothiazole intermediate is brominated using N-bromosuccinimide (NBS) to produce the bromomethyl intermediate.
-
Michaelis-Arbuzov Reaction: The synthesis is completed by a Michaelis-Arbuzov reaction of the bromomethyl intermediate with triethyl phosphite to yield this compound.
Conclusion
This compound is a potent calcium channel blocker with significant vasodilator and cardiac electrophysiological effects. The available data, primarily from in vitro and in vivo animal studies, demonstrate its mechanism of action through the competitive antagonism of L-type calcium channels. While the provided information offers a solid foundation for understanding the pharmacological profile of this compound, further studies would be beneficial to determine its IC50 and Ki values for a more complete quantitative characterization. The detailed experimental protocols outlined in this guide can serve as a valuable resource for researchers investigating this compound or similar compounds.
References
In Vitro Pharmacological Profile of Fostedil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostedil is a vasodilator agent that has been investigated for its potential therapeutic applications in cardiovascular conditions. In vitro studies have been crucial in elucidating its mechanism of action, primarily identifying it as a calcium channel blocker. This technical guide provides a comprehensive overview of the available in vitro data on this compound's effects, with a focus on its vasodilatory properties and underlying molecular mechanisms. The information is presented to facilitate further research and drug development efforts in the field of cardiovascular pharmacology.
Introduction
This compound is a synthetic compound that exhibits significant vasodilator effects. Its primary mechanism of action, as established through various in vitro models, is the blockade of calcium channels, which plays a pivotal role in the regulation of vascular smooth muscle tone. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, this compound leads to relaxation of the blood vessels and a subsequent decrease in vascular resistance. This guide synthesizes the key in vitro findings related to this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Quantitative In Vitro Data
Comprehensive in vitro studies are essential to quantify the potency and efficacy of a pharmacological agent. However, based on a thorough review of the available scientific literature, specific quantitative data for this compound, such as IC50 and EC50 values from various in vitro assays, are not extensively reported in publicly accessible databases. The following table is structured to present such data, but remains to be populated pending the availability of specific experimental results for this compound.
Table 1: In Vitro Efficacy and Potency of this compound
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Vasorelaxation Assays | ||||
| e.g., Isolated Aortic Rings | e.g., Rat Aorta | e.g., EC50 for relaxation | Data Not Available | |
| Calcium Influx Assays | ||||
| e.g., Fura-2 Calcium Imaging | e.g., Cultured VSMCs | e.g., IC50 for inhibition of Ca2+ influx | Data Not Available | |
| Phosphodiesterase (PDE) Inhibition Assays | ||||
| e.g., PDE Activity Assay | e.g., Various PDE isoforms | e.g., IC50 for PDE inhibition | Data Not Available |
VSMCs: Vascular Smooth Muscle Cells
Key In Vitro Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline the general experimental protocols that are typically employed to assess the in vitro effects of compounds like this compound.
Vasorelaxation in Isolated Aortic Rings
This ex vivo method is a standard for assessing the direct vasodilatory effect of a compound on blood vessels.
Protocol:
-
Tissue Preparation: Thoracic aortas are excised from laboratory animals (e.g., rats, rabbits). The surrounding connective tissue is carefully removed, and the aorta is cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a specified period. Subsequently, a contractile agent (e.g., phenylephrine, potassium chloride) is added to induce a sustained contraction.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction induced by the agonist. An EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.
Calcium Influx Assay in Cultured Vascular Smooth Muscle Cells (VSMCs)
This assay directly measures the ability of a compound to inhibit the influx of calcium into vascular smooth muscle cells, a key event in vasoconstriction.
Protocol:
-
Cell Culture: Primary or immortalized VSMCs are cultured in appropriate media until they reach a suitable confluency.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Baseline Fluorescence Measurement: The baseline intracellular calcium concentration is measured using a fluorescence plate reader or a microscope-based imaging system.
-
Stimulation and Compound Treatment: The cells are stimulated with a depolarizing agent (e.g., high potassium solution) or a vasoconstrictor agonist to induce calcium influx. This compound is added at various concentrations prior to or concurrently with the stimulus.
-
Fluorescence Measurement and Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded. The inhibitory effect of this compound is quantified, and an IC50 value is determined.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay is used to determine if a compound can inhibit the activity of phosphodiesterase enzymes, which are involved in the degradation of cyclic nucleotides (cAMP and cGMP) that play a role in vasodilation.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (representing different isoforms) and their respective fluorescently labeled substrates (cAMP or cGMP) are prepared.
-
Incubation: The PDE enzyme is incubated with the substrate in the presence of varying concentrations of this compound or a known PDE inhibitor (as a positive control).
-
Detection: The enzymatic reaction is stopped, and the amount of product formed is quantified using a fluorescence plate reader.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Signaling Pathways and Visualizations
This compound's primary mechanism of action involves the modulation of intracellular calcium levels in vascular smooth muscle cells. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in vasodilation and how a calcium channel blocker like this compound is proposed to act.
Vascular Smooth Muscle Contraction Signaling Pathway
Caption: Signaling cascade leading to vascular smooth muscle contraction.
This compound's Mechanism of Action: Inhibition of Calcium Influx
Caption: this compound inhibits L-type calcium channels, leading to vasorelaxation.
Experimental Workflow for In Vitro Vasorelaxation Assay
Caption: Workflow for assessing vasorelaxant effects in isolated aorta.
Conclusion
The in vitro evidence strongly suggests that this compound functions as a vasodilator by blocking L-type calcium channels in vascular smooth muscle cells. This mechanism effectively reduces intracellular calcium concentrations, leading to smooth muscle relaxation and an increase in blood vessel diameter. While the qualitative effects of this compound are documented, there is a notable lack of publicly available, detailed quantitative data from in vitro studies. The generation and dissemination of such data, including IC50 and EC50 values from standardized assays, would be invaluable for a more complete understanding of this compound's pharmacological profile and for guiding future drug development and clinical applications. Researchers are encouraged to conduct and publish such studies to fill this knowledge gap.
Early-Stage Research on Fostedil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil (also known as KB-944 or by its chemical name diethyl 4-(benzothiazol-2-yl)benzylphosphonate) is a vasodilator that was investigated for its potential therapeutic application in cardiovascular diseases, particularly angina pectoris.[1] As a calcium channel blocker, this compound exerts its effects by modulating the influx of calcium ions into cells, a fundamental process in cardiovascular physiology.[1][2] Although it showed promise in early-stage research, this compound was never brought to market.[1] This guide provides a comprehensive overview of the preclinical and early clinical research on this compound, focusing on its mechanism of action, pharmacokinetics, and synthesis, with detailed data presentations and experimental methodologies.
Core Mechanism of Action: Calcium Channel Blockade
This compound's primary mechanism of action is the blockade of calcium channels, which classifies it as a calcium antagonist.[1] This action is central to its vasodilatory and cardiovascular effects.
Signaling Pathway of Calcium Channel Blockade
The therapeutic effects of this compound stem from its ability to inhibit the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells and cardiac myocytes. This inhibition leads to a cascade of downstream effects, ultimately resulting in vasodilation and modulation of cardiac function.
References
Methodological & Application
Fostedil in Cardiac Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil (also known as KB-944) is a novel benzothiazole derivative identified as a calcium channel antagonist.[1][2] Preclinical studies have demonstrated its selective effects on the cardiac conduction system, particularly the atrioventricular (AV) node, suggesting its potential as an agent for the management of supraventricular tachyarrhythmias.[2] Unlike many other calcium channel blockers, this compound appears to have a less pronounced negative inotropic effect.[1]
These application notes provide a summary of the known electrophysiological effects of this compound and offer detailed protocols for its investigation in both in vivo and in vitro cardiac electrophysiology studies.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated calcium channels.[1] Its selective depression of the AV nodal conduction system strongly suggests an interaction with L-type calcium channels (Ca_v1.2), which are crucial for the depolarization of nodal tissue. By inhibiting the influx of Ca²⁺ into the cardiomyocytes of the sinoatrial (SA) and AV nodes, this compound slows the rate of spontaneous depolarization and conduction velocity.
Data Presentation
Quantitative Electrophysiological Effects of this compound (in vivo)
The following table summarizes the dose-dependent effects of intravenously administered this compound in anesthetized dogs.
| Parameter | Dose (mg/kg, i.v.) | Effect | Duration of Effect |
| Atrioventricular (AV) Nodal Refractoriness | 0.5, 2.5, 12.5 (cumulative) | Dose-dependent increase | ~60 min (0.3 mg/kg) |
| ~120 min (1.0 mg/kg) | |||
| 180-240 min (3.0 mg/kg) | |||
| AV Nodal Conduction Time (AH Interval) | 0.5, 2.5, 12.5 (cumulative) | Dose-dependent increase | ~60 min (0.3 mg/kg) |
| ~120 min (1.0 mg/kg) | |||
| 180-240 min (3.0 mg/kg) | |||
| Atrial Refractoriness | Up to 12.5 | No alteration | Not Applicable |
| Ventricular Refractoriness | Up to 12.5 | No alteration | Not Applicable |
| Intra-atrial Conduction (PA Interval) | Up to 12.5 | Unchanged | Not Applicable |
| Infranodal Conduction (HV Interval) | Up to 12.5 | Unchanged | Not Applicable |
| Intraventricular Conduction (H-EG Interval) | Up to 12.5 | Unchanged | Not Applicable |
| AV Block | 2.5 to 12.5 | Third-degree AV block in 3 of 9 dogs | - |
| Sinoatrial Blockade | 12.5 (with propranolol 0.1 mg/kg) | Observed in 3 of 5 dogs | - |
In Vitro Effects of this compound (KB-944) on Guinea Pig Atria
| Parameter | Concentration (g/mL) | Effect |
| Spontaneous Atrial Rate | 10⁻⁶ | Decrease, with atrial standstill in some preparations |
| Contractile Force | Not specified | Decrease (weaker effect compared to nifedipine, diltiazem, and verapamil) |
Note on IC₅₀ Values: To date, specific IC₅₀ values for this compound on cardiac ion channels (e.g., L-type calcium channels, potassium channels, sodium channels) have not been reported in publicly available literature. Researchers are encouraged to determine these values empirically using the protocols outlined below.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp of Isolated Cardiomyocytes
This protocol is designed to characterize the effects of this compound on individual cardiac ion channels.
1. Cardiomyocyte Isolation:
-
Isolate ventricular or nodal (sinoatrial or atrioventricular) cardiomyocytes from a suitable animal model (e.g., adult rat, rabbit, or guinea pig) using enzymatic digestion with collagenase and protease.
2. Solutions and Reagents:
-
Extracellular (Bath) Solution (for I_Ca,L): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette (Intracellular) Solution (for I_Ca,L): (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Obtain a gigaohm seal on an isolated cardiomyocyte and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV. To inactivate sodium channels and isolate L-type calcium currents, use a holding potential of -40 mV.
4. Voltage-Clamp Protocol for L-type Calcium Current (I_Ca,L):
-
Apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -40 mV to +60 mV in 10 mV increments) for a duration of 200-300 ms.
-
Record the resulting inward calcium currents.
5. Application of this compound:
-
After recording stable baseline currents, perfuse the cell with the extracellular solution containing the lowest concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording again.
-
Repeat with increasing concentrations of this compound to establish a concentration-response curve.
6. Data Analysis:
-
Measure the peak inward current at each test potential before and after the application of this compound.
-
Plot the percentage of current inhibition as a function of this compound concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value and Hill coefficient.
-
Analyze changes in the current-voltage (I-V) relationship and the kinetics of channel activation and inactivation to understand the mechanism of block (e.g., state-dependence).
In Vivo Electrophysiology Study in an Anesthetized Model
This protocol is designed to evaluate the effects of this compound on cardiac conduction intervals and refractory periods in a whole-animal model, similar to the study conducted by Takeda et al. (1983).
1. Animal Preparation:
-
Anesthetize a suitable animal model (e.g., dog, pig, or rabbit) following approved institutional protocols.
-
Surgically expose and cannulate a femoral artery for blood pressure monitoring and a femoral vein for drug administration and catheter insertion.
2. Catheter Placement:
-
Under fluoroscopic guidance, insert multipolar electrode catheters into the heart via the femoral vein.
-
Position catheters in the high right atrium, His bundle region, and right ventricular apex for recording and stimulation.
3. Baseline Measurements:
-
Record surface and intracardiac electrocardiograms.
-
Measure baseline cardiac intervals:
-
PA interval: Intra-atrial conduction time.
-
AH interval: AV nodal conduction time.
-
HV interval: His-Purkinje conduction time.
-
4. Programmed Electrical Stimulation:
-
Determine the following baseline parameters:
-
Atrial Effective Refractory Period (AERP): Using programmed atrial stimulation.
-
Ventricular Effective Refractory Period (VERP): Using programmed ventricular stimulation.
-
AV Nodal Effective Refractory Period (AVNERP): Using programmed atrial stimulation.
-
Wenckebach Cycle Length: The longest pacing cycle length at which AV Wenckebach block occurs.
-
5. This compound Administration:
-
Administer this compound intravenously as a bolus or a cumulative infusion at desired doses (e.g., 0.3, 1.0, 3.0 mg/kg).
6. Post-Drug Measurements:
-
Repeat the measurements of cardiac intervals and refractory periods at specified time points after this compound administration to assess the onset, magnitude, and duration of its effects.
7. Data Analysis:
-
Compare the pre- and post-drug values for all measured electrophysiological parameters.
-
Analyze the dose-dependent effects of this compound on each parameter.
Conclusion
This compound demonstrates selective electrophysiological effects on the AV node, prolonging conduction time and refractoriness with minimal impact on other cardiac tissues. These characteristics make it an interesting compound for studying supraventricular arrhythmias. The provided protocols offer a framework for researchers to further elucidate the detailed mechanism of action and quantitative effects of this compound at both the cellular and whole-organ levels. The determination of its IC₅₀ on specific ion channels is a critical next step in fully characterizing its pharmacological profile.
References
Application Notes and Protocols for Fostedil in Anesthetized Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fostedil (also known as KB-944), a calcium channel antagonist, in anesthetized dog models for cardiovascular research. The protocols outlined below are based on established methodologies from preclinical studies to guide researchers in investigating the electrophysiological and hemodynamic effects of this compound.
Mechanism of Action
This compound is a vasodilator that functions as a calcium channel blocker.[1][2] Its primary mechanism involves the inhibition of calcium influx into vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation and modulation of cardiac function.[2] Specifically, it has been shown to have a competitive antagonism with calcium ions.[2] This action results in a potent peripheral and coronary vasodilator effect, along with negative inotropic (reduction in myocardial contractility) and chronotropic (reduction in heart rate) properties.[3] Studies in anesthetized dogs have demonstrated that the vasodilator effect of this compound is not inhibited by propranolol, atropine, diphenhydramine, or aminophylline, indicating its direct action on calcium channels.
Signaling Pathway of this compound (Calcium Channel Blockade)
References
- 1. Cardiac action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilator mechanism of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac and systemic hemodynamic actions of the slow channel calcium blocking agent, KB-944 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostedil Dose-Response Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil (also known as KB-944) is a vasodilator that acts as a calcium channel blocker.[1] It was developed for the potential treatment of cardiovascular conditions such as angina pectoris and hypertension due to its antihypertensive and antiarrhythmic properties.[2][3] This document provides a detailed overview of the dose-response relationship of this compound, summarizing key quantitative data and providing comprehensive experimental protocols for its investigation.
Mechanism of Action
This compound exerts its pharmacological effects primarily by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac muscle.[1] This blockade of calcium entry leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and subsequent vasodilation. In cardiac tissue, this mechanism contributes to its negative chronotropic and dromotropic effects.
Quantitative Dose-Response Data
The following tables summarize the key dose-response parameters of this compound from various experimental models.
Table 1: In Vitro Vasodilator and Calcium Channel Blocking Activity
| Parameter | Species | Tissue | Value | Reference |
| pA₂ | Guinea Pig | Taenia caecum | 6.84 | [1] |
| IC₅₀ (estimated) | Guinea Pig | Taenia caecum | 1.45 x 10⁻⁷ M | Calculated from pA₂ |
| Inhibition of K⁺-induced contraction | Rabbit | Aorta | Dose-dependent (10⁻⁷ - 10⁻⁵ mol/l) |
Note: The IC₅₀ was estimated from the pA₂ value using the formula IC₅₀ = 10^(-pA₂), which is an approximation for competitive antagonists.
Table 2: In Vivo Electrophysiological and Hemodynamic Effects in Dogs
| Administration Route | Dose/Rate | Effect | Reference |
| Intravenous (cumulative) | 0.5, 2.5, 12.5 mg/kg | Dose-dependent increase in AV nodal refractoriness and conduction time | |
| Intravenous | 0.03 - 0.3 mg/kg | Dose-dependent increase in coronary blood flow | |
| Intravenous Infusion | 100, 200 µg/kg/min | Decreased heart rate and blood pressure; increased coronary blood flow |
Table 3: Antiarrhythmic Effects
| Arrhythmia Model | Species | Administration Route | ED₅₀ | Reference |
| CaCl₂-induced arrhythmia | Rat | Intravenous | 2.6 mg/kg | |
| Ouabain-induced arrhythmia | Guinea Pig | Intravenous | Effective at 0.02 - 0.1 mg/kg | |
| Epinephrine-induced arrhythmia | Guinea Pig | Intravenous | Effective at 0.025 - 0.2 mg/kg |
Table 4: Human Clinical Data (Angina Pectoris)
| Administration Route | Dose | Effect | Reference |
| Oral | 100 mg/day | Increased exercise time to angina; reduced resting heart rate | |
| Oral | 200 mg/day | Similar efficacy to 100 mg/day with more side effects |
Experimental Protocols
Protocol 1: Determination of Vasodilator Activity in Isolated Aortic Rings
This protocol is based on the methodology described for studying the vasodilator effects of this compound on potassium-induced contractions in isolated rabbit aorta.
1. Tissue Preparation: a. Euthanize a male New Zealand White rabbit and excise the thoracic aorta. b. Carefully remove adherent connective and adipose tissue. c. Cut the aorta into rings of approximately 3-4 mm in width. d. Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
2. Isometric Tension Recording: a. Connect the aortic rings to isometric force transducers to record changes in tension. b. Apply a resting tension of 2 grams and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
3. Induction of Contraction: a. Depolarize the smooth muscle by replacing the normal Krebs-Henseleit solution with a high-potassium solution (e.g., containing 80 mM KCl). This will induce a sustained contraction.
4. Dose-Response Curve Generation: a. Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M). b. Allow the tissue to reach a steady-state response at each concentration before adding the next. c. Record the relaxation at each concentration as a percentage of the maximal contraction induced by the high-potassium solution. d. Plot the concentration of this compound against the percentage of relaxation to generate a dose-response curve and calculate the IC₅₀ value.
Protocol 2: In Vivo Electrophysiological Study in Anesthetized Dogs
This protocol is based on the methodology for examining the cardiac electrophysiologic actions of this compound in anesthetized dogs.
1. Animal Preparation: a. Anesthetize a mongrel dog of either sex. b. Introduce multipolar electrode catheters via the femoral and jugular veins and position them in the high right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance. c. Record intracardiac electrograms and standard surface electrocardiograms.
2. Electrophysiological Measurements: a. Measure baseline electrophysiological parameters, including:
- Atrial-His (A-H) interval (atrioventricular nodal conduction time)
- His-ventricular (H-V) interval (infranodal conduction time)
- Atrial and ventricular effective refractory periods (AERP and VERP)
- Wenckebach cycle length
3. Drug Administration and Data Collection: a. Administer this compound intravenously as cumulative doses (e.g., 0.5, 2.5, and 12.5 mg/kg). b. After each dose, repeat the electrophysiological measurements. c. Monitor for any changes in cardiac rhythm, such as atrioventricular block.
4. Data Analysis: a. Analyze the dose-dependent effects of this compound on the measured electrophysiological parameters. b. Compare the post-drug values to the baseline measurements to determine the significance of the observed changes.
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound-induced vasodilation signaling pathway.
Experimental Workflow for Isolated Aortic Ring Assay
Caption: Workflow for isolated aortic ring vasodilation assay.
Experimental Workflow for In Vivo Electrophysiology Study
Caption: Workflow for in vivo electrophysiology study.
References
- 1. Vasodilator mechanism of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fostedil in Supraventricular Tachyarrhythmia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supraventricular tachyarrhythmias (SVTs) are a group of rapid heart rhythms originating at or above the atrioventricular (AV) node. These arrhythmias are a significant cause of morbidity and hospitalizations. The management of SVTs often involves pharmacological agents that target the underlying electrophysiological mechanisms. Fostedil (KB-944) is a novel calcium antagonist that has demonstrated potential as an effective agent for the treatment of supraventricular tachyarrhythmias. Its primary mechanism of action involves the selective depression of the AV nodal conduction system.[1] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in SVT research.
Mechanism of Action
This compound is a calcium channel blocker that selectively targets the L-type calcium channels, which are crucial for the electrical activity of cardiac and vascular tissues.[2] In the context of supraventricular tachyarrhythmias, the primary site of action for this compound is the atrioventricular (AV) node. By inhibiting the slow inward calcium current (ICa,L) in AV nodal cells, this compound slows down conduction and increases the refractoriness of the AV node. This action is particularly effective in terminating reentrant tachycardias that involve the AV node as part of the reentrant circuit, a common mechanism for SVTs.[1]
Signaling Pathway of this compound in AV Nodal Cells in Supraventricular Tachycardia
Caption: Signaling pathway of this compound in terminating supraventricular tachyarrhythmia.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of this compound from preclinical studies.
In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Dose (mg/kg, i.v.) | Change in AH Interval | Change in AV Nodal Refractoriness | Observations |
| 0.5 (cumulative) | Dose-dependent increase | Dose-dependent increase | No alteration in atrial or ventricular refractoriness.[1] |
| 2.5 (cumulative) | Dose-dependent increase | Dose-dependent increase | Third-degree AV blockade observed in 3 out of 9 dogs.[1] |
| 12.5 (cumulative) | Dose-dependent increase | Dose-dependent increase | Third-degree AV blockade observed in 3 out of 9 dogs. |
| 0.3 | Selective alteration | Selective alteration | Duration of effect: ~60 minutes. |
| 1.0 | Selective alteration | Selective alteration | Duration of effect: ~120 minutes. |
| 3.0 | Selective alteration | Selective alteration | Duration of effect: ~180-240 minutes. |
Note: Specific percentage increases for AH interval and AV nodal refractoriness were not provided in the cited literature. The effects were described as "dose-dependent increases."
In Vitro L-type Calcium Channel Blocking Activity
A specific IC50 value for this compound on L-type calcium channels (ICa,L) has not been prominently reported in the reviewed literature. However, its classification as a calcium antagonist and its observed effects on AV nodal conduction strongly suggest direct inhibition of these channels. For comparative purposes, the IC50 values of other known calcium channel blockers are provided below.
| Compound | IC50 for ICa,L Block (approximate) | Cell Type | Holding Potential |
| Verapamil | ~0.1 µM | Rat Ventricular Myocytes | -50 mV |
| Nifedipine | ~3 µM | Rat Ventricular Myocytes | -80 mV to -100 mV |
| Mibefradil | ~0.1 µM | Rat Atrial Cells (T-type) | -80 mV to -100 mV |
| Mibefradil | ~3 µM | Rat Ventricular Cells (L-type) | -80 mV to -100 mV |
This table provides context for the expected potency of calcium channel blockers. The IC50 for this compound would need to be determined experimentally.
Experimental Protocols
In Vivo Electrophysiological Study in a Canine Model of SVT
This protocol is designed to assess the effects of this compound on cardiac conduction and refractoriness in an anesthetized dog model, which is a standard approach for preclinical evaluation of antiarrhythmic drugs.
Caption: Workflow for in vivo electrophysiological evaluation of this compound.
-
Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized with an appropriate agent (e.g., sodium pentobarbital).
-
Ventilation is maintained mechanically.
-
Standard limb leads for surface electrocardiogram (ECG) are placed.
-
Quadripolar or hexapolar electrode catheters are inserted via the femoral veins and positioned under fluoroscopic guidance in the high right atrium, the His bundle region, and the right ventricular apex.
-
-
Baseline Electrophysiological Measurements:
-
Record baseline intracardiac electrograms and surface ECG.
-
Measure baseline cardiac conduction intervals: PA (intra-atrial conduction), AH (AV nodal conduction), and HV (His-Purkinje conduction).
-
Determine the effective refractory periods (ERPs) of the atrium, ventricle, and AV node using programmed electrical stimulation (extrastimulus technique).
-
-
Drug Administration:
-
This compound is administered intravenously in a cumulative dose-response manner. For example, starting with 0.5 mg/kg, followed by incremental doses to reach cumulative levels of 2.5 mg/kg and 12.5 mg/kg.
-
Allow for a stabilization period after each dose before repeating measurements.
-
-
Post-Drug Measurements:
-
Repeat all electrophysiological measurements (conduction intervals and refractory periods) after each dose of this compound.
-
If a specific SVT model is being used (e.g., AV nodal reentrant tachycardia induced by programmed stimulation), assess the ability of this compound to terminate the arrhythmia or prevent its induction.
-
-
Data Analysis:
-
Compare the post-drug measurements to the baseline values to determine the dose-dependent effects of this compound on cardiac electrophysiology.
-
Statistical analysis (e.g., ANOVA or t-tests) should be used to assess the significance of any observed changes.
-
In Vitro Patch-Clamp Analysis of L-type Calcium Current (ICa,L) in Atrial Myocytes
This protocol describes the whole-cell patch-clamp technique to directly measure the effect of this compound on the L-type calcium current in isolated atrial myocytes.
Caption: Workflow for in vitro patch-clamp analysis of this compound's effect on ICa,L.
-
Isolation of Atrial Myocytes:
-
Atrial tissue is obtained from a suitable animal model (e.g., rabbit, guinea pig).
-
The tissue is minced and subjected to enzymatic digestion using a solution containing enzymes like collagenase and protease to isolate single, calcium-tolerant myocytes.
-
-
Electrophysiological Recording:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
The whole-cell patch-clamp technique is employed using a glass micropipette filled with an internal solution.
-
The membrane potential is clamped at a holding potential of around -40 mV to inactivate fast sodium channels.
-
-
Measurement of ICa,L:
-
A voltage-clamp protocol is applied to elicit ICa,L. This typically involves a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments).
-
Baseline ICa,L is recorded in the absence of this compound.
-
-
Drug Application:
-
The cells are then perfused with external solutions containing increasing concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
The peak ICa,L amplitude at each voltage step is measured before and after the application of this compound.
-
A current-voltage (I-V) relationship is plotted.
-
A dose-response curve is constructed by plotting the percentage inhibition of ICa,L against the this compound concentration.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to quantify the potency of this compound in blocking L-type calcium channels.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for supraventricular tachyarrhythmias due to its selective depressant effects on the AV node. The provided application notes and protocols offer a framework for researchers to further investigate the electrophysiological properties and clinical utility of this compound. Future research should focus on determining a precise IC50 value for its L-type calcium channel blocking activity and exploring its efficacy in various models of SVT.
References
Application Notes and Protocols for In Vivo Administration of Fostedil in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil (also known as KB-944) is a novel calcium antagonist demonstrating selective effects on the atrioventricular (AV) nodal conduction system.[1] As a calcium channel blocker, this compound holds potential for various cardiovascular research applications, particularly in the study and potential treatment of supraventricular tachyarrhythmias.[1] These application notes provide a comprehensive overview of the in vivo administration of this compound, including its mechanism of action, potential research applications, and detailed experimental protocols.
Mechanism of Action
This compound functions as a calcium channel blocker, primarily targeting L-type calcium channels.[1][2][3] By inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, this compound exerts several key cardiovascular effects:
-
Negative Dromotropy: Slows the conduction of the electrical impulse through the atrioventricular (AV) node.
-
Negative Chronotropy: Decreases heart rate by slowing the firing rate of the sinoatrial (SA) node.
-
Negative Inotropy: Reduces the force of myocardial contraction.
-
Vasodilation: Relaxes vascular smooth muscle, leading to a decrease in blood pressure.
Potential Research Applications
Based on its electrophysiological profile, this compound is a valuable tool for investigating:
-
Supraventricular Tachyarrhythmias: Its selective depression of the AV nodal conduction system makes it a candidate for studying the mechanisms and potential treatments of arrhythmias originating above the ventricles.
-
Atrioventricular Nodal Physiology: The dose-dependent effects of this compound on AV nodal refractoriness and conduction time allow for detailed investigation of AV nodal function.
-
Calcium Channel Blocker Pharmacology: As a novel calcium antagonist, this compound can be used in comparative studies to understand the diverse actions of this class of drugs.
While direct evidence is limited, as a calcium channel blocker, this compound could also be explored in preclinical models of:
-
Hypertension: Due to its vasodilatory properties.
-
Angina: By reducing myocardial oxygen demand through decreased heart rate and contractility, and potentially increasing coronary blood flow.
Data Presentation
Electrophysiological Effects of Intravenous this compound in Anesthetized Dogs
The following table summarizes the dose-dependent effects of cumulative intravenous doses of this compound on cardiac electrophysiological parameters in anesthetized dogs.
| Dose (mg/kg, i.v.) | Atrioventricular (AV) Nodal Refractoriness | Atrioventricular (AV) Nodal Conduction Time (AH Interval) | Atrial Refractoriness | Ventricular Refractoriness | Intra-atrial Conduction (PA Interval) | Infranodal Conduction (HV Interval) |
| 0.5 | Increased | Increased | No Change | No Change | No Change | No Change |
| 2.5 | Further Increased | Further Increased | No Change | No Change | No Change | No Change |
| 12.5 | Markedly Increased | Markedly Increased | No Change | No Change | No Change | No Change |
In three of nine dogs, doses of 2.5 to 12.5 mg/kg produced third-degree AV blockade.
Temporal Profile of this compound's Electrophysiological Effects
This table illustrates the duration of selective alterations in AV nodal conduction and refractoriness following a single intravenous dose of this compound.
| Dose (mg/kg, i.v.) | Approximate Duration of Effect |
| 0.3 | 60 minutes |
| 1.0 | 120 minutes |
| 3.0 | 180 to 240 minutes |
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Study of this compound in an Anesthetized Canine Model
This protocol is based on the methodology described for assessing the cardiac electrophysiologic actions of this compound.
1. Animal Preparation:
- Adult beagle dogs of either sex.
- Anesthetize with an appropriate agent (e.g., chloralose) and maintain ventilation.
- Isolate and cannulate a femoral vein for drug administration and a femoral artery for blood pressure monitoring.
- Introduce multipolar electrode catheters via the femoral veins and position them in the high right atrium, His bundle region, and right ventricular apex for recording and stimulation.
2. Electrophysiological Measurements:
- Record standard surface electrocardiogram (ECG) leads and intracardiac electrograms.
- Measure baseline electrophysiologic parameters including:
- Atrial-His (AH) interval (AV nodal conduction time)
- His-ventricular (HV) interval (infranodal conduction time)
- PA interval (intra-atrial conduction time)
- Atrial and ventricular effective refractory periods (AERP and VERP)
- AV nodal effective and functional refractory periods (AVNERP and AVNFRP)
3. This compound Administration:
- Administer this compound intravenously (i.v.).
- Dose-Response Study: Administer cumulative doses of 0.5, 2.5, and 12.5 mg/kg. Allow for a stabilization period after each dose before repeating electrophysiological measurements.
- Temporal Profile Study: Administer a single i.v. dose of 0.3, 1.0, or 3.0 mg/kg and repeat measurements at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.
4. Data Analysis:
- Analyze changes in electrophysiological parameters from baseline at each dose and time point.
- Statistical analysis should be performed to determine the significance of the observed effects.
Protocol 2: General Assessment of Hemodynamic Effects of this compound In Vivo
This protocol provides a general framework for evaluating the broader cardiovascular effects of this compound.
1. Animal Preparation:
- Use a suitable animal model (e.g., dog, rat, or pig).
- Anesthetize the animal and ensure stable physiological conditions.
- Cannulate a femoral artery for continuous blood pressure monitoring and a femoral vein for drug infusion.
- For more detailed hemodynamic assessment, a Swan-Ganz catheter can be placed in the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
2. Hemodynamic Monitoring:
- Continuously record the following parameters:
- Heart Rate (HR)
- Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)
- Cardiac Output (CO) (if applicable)
- Systemic Vascular Resistance (SVR) (calculated: (MAP - CVP) / CO * 80, where CVP is central venous pressure)
3. This compound Administration:
- Administer this compound via intravenous infusion.
- Start with a low dose and escalate in a stepwise manner to establish a dose-response relationship.
- Allow for a steady-state period at each dose level before recording hemodynamic data.
4. Data Analysis:
- Calculate the percentage change from baseline for each hemodynamic parameter at each dose of this compound.
- Perform statistical analysis to identify significant dose-dependent effects.
Mandatory Visualizations
References
Fostedil as a tool compound for calcium channel research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil (also known as KB-944) is a vasodilator that functions as a calcium channel blocker.[1] Developed for potential therapeutic use in conditions like angina pectoris, it now serves as a valuable tool compound for in vitro and in vivo research on calcium channel function and pharmacology. Its ability to inhibit calcium influx makes it particularly useful for studying the physiological processes regulated by voltage-gated calcium channels, such as smooth muscle contraction, cardiac electrophysiology, and neurotransmission.[1][2] These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound exerts its effects by blocking voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium ions (Ca2+) into cells.[3] This reduction in intracellular Ca2+ concentration is the primary mechanism behind its vasodilator and other pharmacological effects. The influx of Ca2+ through L-type calcium channels is a critical step in the excitation-contraction coupling of smooth and cardiac muscle.[4] By blocking these channels, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. Its action as a calcium antagonist has been demonstrated to be competitive with calcium ions.
Quantitative Data
The potency of this compound as a calcium channel antagonist has been quantified in functional assays. The available data is summarized in the table below.
| Parameter | Value | Tissue/Preparation | Species | Reference |
| pA2 | 6.84 | Taenia caecum | Guinea Pig |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher antagonist potency.
Signaling Pathways
The primary signaling pathway affected by this compound is the calcium signaling cascade that leads to smooth muscle contraction. By blocking L-type voltage-gated calcium channels in vascular smooth muscle cells, this compound disrupts this pathway, leading to vasodilation.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a tool compound in calcium channel research. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol allows for the direct measurement of ion channel currents, providing insights into how this compound affects calcium channel activity.
Materials:
-
Cultured cells expressing voltage-gated calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with specific CaV subunits)
-
Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 120 Cs-aspartate, 10 CsCl, 5 MgATP, 0.3 NaGTP, 10 HEPES, 10 EGTA, pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare cells on coverslips for recording.
-
Fill a patch pipette with intracellular solution and mount it on the headstage.
-
Lower the pipette to the surface of a cell and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane at a holding potential where calcium channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV) to elicit calcium channel currents and record the baseline activity.
-
Perfuse the bath with extracellular solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record the effect of this compound on calcium channel currents.
-
To assess reversibility, perfuse the bath with the control extracellular solution to wash out the compound and record the recovery of the current.
-
Analyze the data to determine the extent of current inhibition, and any changes in channel gating properties (activation, inactivation).
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in a population of cells in response to this compound.
Materials:
-
Cultured cells seeded in a 96-well black-walled, clear-bottom plate
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
A depolarizing agent (e.g., high potassium solution, a specific channel agonist)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation: Add HBSS containing different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle control wells.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a depolarizing agent to all wells to open voltage-gated calcium channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF/F0) to quantify the change in intracellular calcium. Compare the response in this compound-treated wells to control wells to determine the inhibitory effect.
Smooth Muscle Contraction Assay
This ex vivo assay directly measures the effect of this compound on the contractility of isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
A contractile agonist (e.g., phenylephrine, KCl)
-
This compound stock solution
Procedure:
-
Tissue Preparation: Dissect smooth muscle tissue into rings or strips and mount them in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washes.
-
Contraction: Induce a stable contraction by adding a contractile agonist to the bath.
-
This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath, allowing the tissue to reach a new steady-state tension after each addition.
-
Data Analysis: Construct a concentration-response curve for the relaxing effect of this compound. Calculate the IC50 value, which is the concentration of this compound that causes 50% of the maximal relaxation.
Conclusion
This compound is a well-characterized calcium channel blocker that serves as a useful tool for investigating the role of voltage-gated calcium channels in various physiological and pathophysiological processes. Its vasodilator properties make it particularly relevant for studies in cardiovascular research. The protocols provided here offer a starting point for utilizing this compound to probe calcium channel function in different experimental systems. As with any tool compound, appropriate controls and careful optimization are essential for obtaining reliable and interpretable results.
References
- 1. Pa2 determination | PPTX [slideshare.net]
- 2. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic phosphorus compounds. 1. 4-(Benzothiazol-2-yl)benzylphosphonate as potent calcium antagonistic vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-type calcium channel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fostedil Dissolution in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fostedil is a compound of interest in various research and drug development settings. Accurate and reproducible in vitro assay results are critically dependent on the proper preparation of test compounds. For poorly water-soluble compounds like this compound, selecting an appropriate solvent and adhering to a standardized dissolution protocol are essential to ensure complete solubilization and minimize potential artifacts in experimental outcomes. These application notes provide a detailed protocol for dissolving and preparing this compound for use in typical in vitro assays.
Data Presentation: Solvent and Storage Recommendations
Due to the limited availability of specific public data on this compound's solubility, the following recommendations are based on established practices for poorly water-soluble compounds in drug discovery. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
| Parameter | Recommendation | Key Considerations |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | A universal aprotic solvent capable of dissolving a wide range of organic molecules. |
| Stock Solution Concentration | 1-10 mM | Prepare a high-concentration stock to minimize the volume added to the assay, thus reducing potential solvent effects. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. |
| Final Assay Solvent Concentration | <0.5% (v/v) | The final concentration of DMSO in the cell culture or assay medium should be kept low to avoid cytotoxicity and other off-target effects.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the supplier's information.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000.
-
For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol : Mass (mg) = 0.010 mol/L x 0.001 L x 400 g/mol x 1000 = 4 mg.
-
-
Weigh the this compound powder:
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may aid in dissolving the compound, but stability at elevated temperatures should be considered.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of this compound Working Solutions
This protocol outlines the preparation of working solutions by diluting the high-concentration DMSO stock solution into the aqueous assay buffer or cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Perform serial dilutions:
-
It is recommended to perform an intermediate dilution step to avoid precipitation of the compound when directly adding the concentrated DMSO stock to the aqueous medium.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, first, dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
Then, dilute the 1 mM intermediate solution 1:10 in the final assay buffer or cell culture medium.
-
-
Final Dilution into Assay Medium:
-
Add the required volume of the working solution to the final assay volume to achieve the desired test concentration.
-
Ensure the final DMSO concentration remains below 0.5% (v/v). For instance, if the final assay volume is 1 mL, do not add more than 5 µL of a DMSO-based solution.
-
-
Mixing:
-
Mix the final solution gently but thoroughly by pipetting or gentle vortexing immediately after adding the this compound working solution.
-
Visualizations
Signaling Pathway Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Disclaimer: The protocols provided are general guidelines. Researchers should validate the solubility and stability of this compound in their specific assay systems. It is crucial to include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO) in all experiments. Recent studies suggest that DMSO might impact the structural integrity of proteins and viral capsids, which should be considered when interpreting assay results.[2][3]
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fostedil's Effect on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil (also known as KB-944 or Abbott-53986) is a vasodilator that functions as a calcium channel blocker, exhibiting antihypertensive and antiarrhythmic properties.[1] These application notes provide detailed methodologies for characterizing the effects of this compound on blood pressure, both in vivo and in vitro. The protocols outlined below are designed to enable researchers to accurately measure this compound's impact on vascular tone and systemic blood pressure, and to investigate its mechanism of action.
Mechanism of Action
This compound exerts its primary effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in peripheral vascular resistance, which are key factors in lowering blood pressure. The vasodilator mechanism of this compound involves the blockade of voltage-operated calcium channels.[2] While the primary mechanism is calcium channel blockade, it is also valuable to investigate its potential interactions with other vasoregulatory pathways, such as the endothelin and nitric oxide signaling cascades.
Data Presentation
In Vitro Data
The following table summarizes the available quantitative data on the in vitro effects of this compound (KB-944).
| Parameter | Preparation | Agonist | This compound (KB-944) Concentration/Value | Effect | Reference |
| Vasoconstriction Inhibition | Isolated Rabbit Aorta | Potassium | 10⁻⁷ to 10⁻⁵ mol/l | Dose-dependent inhibition of K⁺-induced contraction | [2] |
| Calcium Antagonism (pA₂) | Isolated Guinea Pig Taenia Caecum | Calcium Chloride | 6.84 | Competitive antagonism of Ca²⁺-induced contractions | [2] |
In Vivo Data
| Animal Model | Treatment Group | Dose | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) |
| Spontaneously Hypertensive Rat (SHR) | Vehicle Control | - | i.v. / p.o. | |||
| Spontaneously Hypertensive Rat (SHR) | This compound | 0.3 mg/kg | i.v. | |||
| Spontaneously Hypertensive Rat (SHR) | This compound | 1.0 mg/kg | i.v. | |||
| Spontaneously Hypertensive Rat (SHR) | This compound | 3.0 mg/kg | i.v. |
Note: Dosages are suggested based on electrophysiological studies in dogs.[3] Researchers should perform dose-response studies to determine the optimal concentrations for their specific model.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound as a calcium channel blocker in vascular smooth muscle cells.
Caption: this compound inhibits L-type calcium channels, reducing calcium influx and leading to vasodilation.
Experimental Workflow for In Vivo Blood Pressure Measurement
This diagram outlines the key steps for assessing the antihypertensive effects of this compound in an animal model.
Caption: Workflow for in vivo evaluation of this compound's effect on blood pressure in SHRs.
Experimental Protocols
Protocol 1: In Vivo Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
Objective: To determine the effect of this compound on systolic, diastolic, and mean arterial blood pressure in a conscious, hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), age 12-16 weeks
-
This compound (KB-944)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography) or radiotelemetry system
-
Animal restraints for tail-cuff method
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize SHRs to the laboratory environment and blood pressure measurement procedure for at least one week prior to the experiment to minimize stress-induced blood pressure variations.
-
Baseline Blood Pressure Measurement: Record baseline systolic and diastolic blood pressure for each rat for 3-5 consecutive days.
-
Randomization: Randomly assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound medium dose, this compound high dose). A typical group size is 6-8 animals.
-
Drug Preparation: Prepare fresh solutions of this compound in the appropriate vehicle on the day of the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (intravenous or oral gavage).
-
Blood Pressure Monitoring:
-
Tail-Cuff Method: Measure blood pressure at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to capture the peak effect and duration of action.
-
Radiotelemetry: Continuously record blood pressure for a detailed hemodynamic profile.
-
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal. Compare the mean changes in blood pressure between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Protocol 2: In Vitro Assessment of Vasodilator Activity in Isolated Aortic Rings
Objective: To quantify the direct relaxant effect of this compound on vascular smooth muscle and to determine its potency.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution
-
Potassium Chloride (KCl)
-
This compound (KB-944)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.
-
Contraction Induction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
Cumulative Concentration-Response Curve: Once the KCl-induced contraction has stabilized, add this compound to the bath in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁵ M). Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol 3: Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) in Vascular Smooth Muscle Cells (VSMCs)
Objective: To directly measure the effect of this compound on intracellular calcium levels in cultured VSMCs.
Materials:
-
Primary cultured rat aortic smooth muscle cells
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium Chloride (KCl) or other vasoconstrictor (e.g., phenylephrine)
-
This compound (KB-944)
-
Fluorescence microscopy system with a ratiometric imaging setup
Procedure:
-
Cell Culture: Culture rat aortic VSMCs on glass coverslips until they reach 70-80% confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on the stage of the fluorescence microscope and record the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission).
-
Stimulation: Perfuse the cells with a solution containing a stimulating agent (e.g., 60 mM KCl) to induce an increase in [Ca²⁺]i.
-
This compound Application: After the calcium signal reaches a stable plateau, perfuse the cells with a solution containing both the stimulating agent and this compound.
-
Data Recording: Continuously record the fluorescence ratio to measure the change in [Ca²⁺]i in response to this compound.
-
Data Analysis: Convert the fluorescence ratios to [Ca²⁺]i values using a standard calibration method. Quantify the inhibitory effect of this compound on the agonist-induced increase in [Ca²⁺]i.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with Fostedil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil, also known as KB-944 or Abbott-53986, is a novel calcium antagonist demonstrating significant effects on cardiac electrophysiology. These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, with a focus on patch-clamp techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on ion channels and cellular electrical activity.
This compound has been shown to selectively depress the atrioventricular (AV) nodal conduction system, suggesting its potential as a therapeutic agent for supraventricular tachyarrhythmias[1]. Its primary mechanism of action involves the inhibition of calcium influx, acting as a competitive antagonist to calcium ions[2].
Data Presentation
In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
The following table summarizes the dose-dependent effects of intravenously administered this compound on key cardiac electrophysiological parameters.
| Dose (mg/kg i.v.) | Effect on Atrioventricular (AV) Nodal Refractoriness | Effect on AV Nodal Conduction Time (AH Interval) | Effect on Atrial or Ventricular Refractoriness | Effect on Intra-atrial, Infranodal, and Intraventricular Conduction (PA, HV, H-EG intervals) |
| 0.5 | Dose-dependent increase | Dose-dependent increase | No alteration | Unchanged |
| 2.5 | Dose-dependent increase | Dose-dependent increase | No alteration | Unchanged |
| 12.5 | Dose-dependent increase | Dose-dependent increase | No alteration | Unchanged |
Data sourced from a study on anesthetized dogs[1].
In Vitro Electrophysiological Effects of this compound
This table outlines the observed effects of this compound on isolated cardiac preparations.
| Preparation | This compound Concentration | Observed Effect | Reference |
| Guinea-pig single ventricular cells | 10⁻⁴ M | Abolished the slow inward current (ICa) and produced an outward shift of the late current. | [3] |
| Dog ventricular trabeculae | 10⁻⁵ - 10⁻⁴ M | Decreased the action potential duration at 30% repolarization and hyperpolarized the resting membrane potential. | [3] |
| Isolated dog coronary arteries | Not specified | Inhibited potassium-induced contraction in a concentration-dependent manner. This effect was competitively antagonized by elevating extracellular calcium concentration. | |
| Isolated rabbit aorta | 10⁻⁷ - 10⁻⁵ mol/l | Inhibited potassium-induced contraction in a dose-dependent manner. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Calcium Currents in Isolated Cardiomyocytes
This protocol is designed to investigate the inhibitory effect of this compound on L-type calcium channels (ICa,L) in ventricular cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion with collagenase and protease.
-
Resuspend the isolated myocytes in a storage solution (e.g., Kraft-Brühe solution) and store at 4°C for use within 8 hours.
-
For recording, allow cells to adhere to the bottom of a recording chamber mounted on the stage of an inverted microscope.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. This solution is designed to isolate calcium currents by blocking sodium and potassium channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used as the primary cation to block outward potassium currents.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. Store at -20°C. From this stock, prepare fresh dilutions in the external solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) on the day of the experiment. The final concentration of 10⁻⁴ M (100 µM) has been shown to abolish the slow inward current.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a healthy, rod-shaped cardiomyocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.
-
Set the holding potential to -80 mV to ensure the availability of L-type calcium channels.
-
Apply a depolarizing voltage step protocol to elicit ICa,L. A typical protocol would be to step from the holding potential to a test potential of 0 mV for 200 ms.
-
Record baseline ICa,L in the absence of this compound.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record ICa,L in the presence of this compound after the effect has reached a steady state (typically 3-5 minutes of perfusion).
-
To test for reversibility, wash out the drug with the control external solution.
4. Data Analysis:
-
Measure the peak inward current amplitude at the test potential.
-
Construct a current-voltage (I-V) relationship by applying a series of test potentials (e.g., from -40 mV to +60 mV in 10 mV increments).
-
Calculate the percentage of current inhibition by this compound at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
Protocol 2: Action Potential Recording in Cardiac Trabeculae using Sharp Microelectrodes
This protocol is suitable for studying the effect of this compound on the action potential morphology of multicellular cardiac preparations.
1. Preparation:
-
Dissect thin (diameter < 1 mm) ventricular trabeculae from a suitable animal heart (e.g., dog or rabbit) in oxygenated Tyrode's solution.
-
Mount the preparation in a tissue bath continuously perfused with oxygenated (95% O₂ / 5% CO₂) Tyrode's solution at 37°C.
-
Stimulate the preparation at a constant frequency (e.g., 1 Hz) using platinum electrodes.
2. Solutions:
-
Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
This compound Solution: Prepare different concentrations of this compound (e.g., 10⁻⁵ M, 10⁻⁴ M) in Tyrode's solution from a stock solution.
3. Recording Procedure:
-
Pull sharp microelectrodes from borosilicate glass to a resistance of 10-20 MΩ when filled with 3 M KCl.
-
Impale a superficial cell of the trabecula with the microelectrode.
-
Record stable resting membrane potential and action potentials.
-
Record baseline action potentials in the control Tyrode's solution.
-
Switch the perfusion to a Tyrode's solution containing this compound and record action potentials after the drug effect has stabilized.
-
Wash out the drug to observe reversibility.
4. Data Analysis:
-
Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (dV/dtmax)
-
Action Potential Duration at 30%, 50%, and 90% of repolarization (APD₃₀, APD₅₀, APD₉₀).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action on Cardiomyocytes
Caption: this compound inhibits L-type calcium channels, reducing Ca²⁺ influx and subsequent myocardial contraction.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: Workflow for investigating this compound's effects on calcium currents using whole-cell patch-clamp.
Concluding Remarks
The provided protocols and data serve as a foundational guide for researchers investigating the electrophysiological properties of this compound. As a calcium channel antagonist with demonstrated effects on cardiac conduction and myocyte electrical activity, this compound presents an interesting compound for further study in the fields of cardiovascular pharmacology and drug development. The experimental designs can be adapted to various cell types and research questions to further elucidate the specific mechanisms of action of this compound.
References
Fostedil in Isolated Heart Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostedil, also known as KB-944, is a benzothiazole derivative identified as a calcium channel antagonist with potent vasodilatory effects.[1][2][3] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle and cardiac cells, leading to coronary vasodilation and modulation of cardiac function.[2][4] Isolated heart preparations, such as the Langendorff-perfused heart, provide a valuable ex vivo model to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohormonal influences. These models allow for the precise measurement of contractile function, heart rate, coronary flow, and electrophysiological parameters. This document provides detailed application notes and protocols for the use of this compound in isolated heart preparations based on available scientific literature.
Mechanism of Action
This compound exerts its effects primarily by blocking voltage-dependent L-type calcium channels. This inhibition of calcium entry into cardiomyocytes and vascular smooth muscle cells results in several key physiological responses:
-
Coronary Vasodilation: By relaxing the smooth muscle of the coronary arteries, this compound increases coronary blood flow.
-
Negative Chronotropy: It can decrease heart rate by slowing the spontaneous depolarization of pacemaker cells in the sinoatrial (SA) node.
-
Negative Inotropy: this compound can reduce myocardial contractility by limiting the amount of calcium available for excitation-contraction coupling.
-
Negative Dromotropy: It can slow atrioventricular (AV) conduction.
The following diagram illustrates the proposed signaling pathway for this compound's action on a cardiomyocyte.
Caption: Signaling pathway of this compound in a cardiomyocyte.
Data Presentation
The following tables summarize the quantitative effects of this compound (KB-944) in isolated heart preparations as reported in the literature.
Table 1: Effects of this compound on Coronary Flow, Heart Rate, and Myocardial Contractility in Isolated Perfused Heart
| Parameter | Dose (µ g/heart , i.a.) | % Change from Control |
| Coronary Flow | 1 | + 25% |
| 3 | + 50% | |
| 10 | + 100% | |
| 30 | + 150% | |
| Heart Rate | 1 | ~ -5% |
| 3 | ~ -10% | |
| 10 | ~ -20% | |
| 30 | ~ -35% | |
| Myocardial Contractile Force | 1 | ~ -5% |
| 3 | ~ -10% | |
| 10 | ~ -20% | |
| 30 | ~ -40% |
i.a. = intra-arterial administration
Table 2: Electrophysiological and Hemodynamic Effects of this compound in Isolated, Blood-Perfused Dog Heart Preparations
| Preparation | This compound Administration | Observed Effect |
| All Preparations | Intra-arterial injection | Increased blood flow (coronary vasodilation) |
| Sinoatrial (SA) Node | Intra-arterial injection | Decreased sinus rate; atrial standstill at high doses |
| Atrioventricular (AV) Node | Injection into AV node artery | Increased AV conduction time; second- or third-degree AV block at high doses |
| Papillary Muscle | Intra-arterial injection | Depressed force of contraction (more pronounced at higher contraction rates) |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in an isolated Langendorff-perfused rodent heart model. These protocols are based on standard Langendorff procedures and incorporate findings from studies on this compound and other calcium channel blockers.
Protocol 1: Assessment of this compound's Effects on Cardiac Contractility and Coronary Flow
Objective: To determine the dose-dependent effects of this compound on myocardial contractility (left ventricular developed pressure, LVDP; rate of pressure change, ±dP/dt) and coronary flow.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or guinea pig)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Krebs-Henseleit Buffer (see composition below)
-
This compound stock solution
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
Coronary flow meter or collection vessel
Krebs-Henseleit Buffer Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| KH₂PO₄ | 1.2 |
| MgSO₄·7H₂O | 1.2 |
| CaCl₂ | 2.5 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent coagulation.
-
Heart Isolation: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Trim excess tissue and cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric contractile function.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, recording baseline parameters (LVDP, ±dP/dt, heart rate, coronary flow).
-
This compound Administration: Introduce this compound into the perfusion line at increasing concentrations (e.g., dose range informed by literature, starting from nanomolar to micromolar concentrations). Administer each concentration for a sufficient period to allow for a steady-state response.
-
Data Collection: Continuously record all hemodynamic parameters throughout the experiment.
-
Washout: Perfuse with this compound-free buffer to assess the reversibility of the effects.
The following diagram outlines the experimental workflow for this protocol.
Caption: Experimental workflow for this compound application.
Protocol 2: Evaluation of this compound in a Myocardial Ischemia-Reperfusion Model
Objective: To assess the potential cardioprotective effects of this compound against ischemia-reperfusion (I/R) injury.
Materials: Same as Protocol 1.
Procedure:
-
Heart Preparation and Stabilization: Follow steps 1-6 of Protocol 1.
-
Experimental Groups:
-
Control (I/R): Hearts subjected to ischemia and reperfusion without this compound.
-
This compound Pre-treatment: Hearts perfused with a selected concentration of this compound for a defined period (e.g., 15-20 minutes) before ischemia.
-
This compound during Reperfusion: Hearts treated with this compound only upon the initiation of reperfusion.
-
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion for a longer period (e.g., 60-120 minutes). In the "this compound during Reperfusion" group, the drug is added to the perfusate at the start of this phase.
-
Data Collection: Continuously monitor cardiac function throughout the protocol. At the end of reperfusion, the heart can be collected for biochemical assays (e.g., lactate dehydrogenase release in the coronary effluent as a marker of cell damage) or histological analysis (e.g., TTC staining to determine infarct size).
The logical relationship of this compound's effects in the context of ischemia-reperfusion is depicted below.
Caption: Logical flow of this compound's cardioprotective effects.
Conclusion
This compound demonstrates significant effects on the cardiovascular system, primarily through its action as a calcium channel antagonist. The use of isolated heart preparations provides a robust and controlled environment to elucidate its direct effects on myocardial function and coronary circulation. The protocols outlined above offer a framework for researchers to investigate the dose-dependent effects of this compound and its potential therapeutic applications, particularly in the context of myocardial ischemia-reperfusion injury. Careful attention to experimental design and methodology is crucial for obtaining reliable and reproducible data.
References
- 1. Organic phosphorus compounds. 1. 4-(Benzothiazol-2-yl)benzylphosphonate as potent calcium antagonistic vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilator action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Concentration in Cell Culture
A Note on "Fostedil": Initial searches for a compound named "this compound" did not yield specific information regarding its use in cell culture, its mechanism of action, or established concentration ranges. Therefore, this guide provides a comprehensive template for optimizing the concentration of a generic novel small molecule compound in a cell culture setting. Researchers using a specific compound like this compound should substitute the general information with data specific to their molecule of interest as it becomes available through literature or preliminary experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the concentration of a new compound for my cell line?
A1: Begin with a broad range of concentrations based on any available in vitro data for similar compounds or from preliminary screening results. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. It is also advisable to consult literature for typical effective concentrations of compounds with similar mechanisms of action.
Q2: My compound is not dissolving well in my cell culture medium. What can I do?
A2: Most small molecules are first dissolved in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock is then diluted to the final working concentration in the cell culture medium. Ensure the final solvent concentration in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility remains an issue, you may need to explore other biocompatible solvents or formulation strategies.
Q3: What are the initial signs of compound-induced cytotoxicity?
A3: Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding up, detachment from the culture surface), a decrease in cell density compared to control wells, and the appearance of cellular debris from lysed cells. For quantitative assessment, cytotoxicity assays are recommended.
Q4: How long should I expose my cells to the compound?
A4: The incubation time is experiment-dependent and relates to the biological question you are asking. For acute toxicity, a 24-hour exposure is common. For effects on cell proliferation or differentiation, longer incubation times of 48 to 72 hours or more may be necessary.[1][2] The timing should also consider the expected mechanism of action of the compound.
Troubleshooting Guide
Problem: High variability between replicate wells in my dose-response experiment.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. When seeding, gently mix the cell suspension between pipetting to prevent cells from settling.
-
-
Possible Cause: Edge effects in the culture plate.
-
Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile phosphate-buffered saline (PBS) or medium to maintain humidity.
-
-
Possible Cause: Inaccurate compound dilution.
-
Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem: I am not observing any effect of my compound, even at high concentrations.
-
Possible Cause: The compound may not be active in your specific cell line or assay.
-
Solution: Verify the compound's activity in a positive control cell line if one is known. Also, consider if the chosen endpoint (e.g., a specific biomarker) is appropriate for the compound's expected mechanism of action.
-
-
Possible Cause: The compound may be unstable in the culture medium.
-
Solution: Some compounds degrade over time in culture conditions. Consider shorter incubation times or replenishing the medium with fresh compound during the experiment.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The biological effect you are measuring may require a longer exposure to the compound. Perform a time-course experiment to determine the optimal incubation period.
-
Problem: All cells, including the vehicle control, are dying.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high.
-
Solution: Ensure the final concentration of the solvent in your culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle-only control at the highest concentration used for your compound dilutions to confirm its safety.
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Inspect the culture for signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and reagents and start a new experiment with fresh materials.
-
-
Possible Cause: General cell culture issues.
-
Solution: Review your cell handling and culture maintenance procedures. Ensure the cells were healthy and in the logarithmic growth phase before starting the experiment.
-
Data Presentation: Dose-Response Analysis
To determine the optimal concentration of a new compound, a dose-response experiment is crucial. The following table illustrates how to present data from a typical cytotoxicity assay (e.g., MTT assay) performed on a hypothetical cell line. The IC50 (half-maximal inhibitory concentration) is a key parameter derived from this data.
| Compound Concentration | Mean Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0 µM) | 1.25 | 0.08 | 100% |
| 0.01 µM | 1.22 | 0.07 | 97.6% |
| 0.1 µM | 1.15 | 0.09 | 92.0% |
| 1 µM | 0.98 | 0.06 | 78.4% |
| 10 µM | 0.65 | 0.05 | 52.0% |
| 100 µM | 0.21 | 0.03 | 16.8% |
| Positive Control (Toxin) | 0.10 | 0.02 | 8.0% |
Table 1: Example data from an MTT assay showing the effect of a small molecule compound on cell viability after a 48-hour incubation. Percent viability is calculated relative to the vehicle control.
Experimental Protocols
Protocol: Determining IC50 using an MTT Cytotoxicity Assay
This protocol provides a method for assessing the effect of a compound on cell viability by measuring the metabolic activity of the cells.[1]
Materials:
-
Target cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Small molecule compound of interest
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the compound in complete culture medium. Also, prepare a vehicle control and a positive control (a known toxin).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: A hypothetical signaling pathway modulated by a small molecule compound.
Caption: Workflow for determining the optimal concentration of a compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Fostedil Technical Support Center: Troubleshooting Solubility for Accurate Experimental Results
Welcome to the Fostedil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. This guide addresses common solubility issues and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution of a this compound stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. To address this, consider the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible while still maintaining this compound solubility. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your system.
-
Use a different co-solvent: If DMSO is not suitable, other organic solvents like ethanol may be tested.
-
pH adjustment: The solubility of some compounds is pH-dependent. You can test the solubility of this compound in buffers with slightly different pH values, staying within the physiological range suitable for your experiment.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help in dissolving small amounts of precipitate. However, be cautious as this may only be a temporary solution, and the compound might precipitate out again upon cooling.
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution and subsequent dilutions is provided in the "Experimental Protocols" section of this guide. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your experimental medium.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in common laboratory solvents is not consistently reported in publicly available literature. Researchers are encouraged to determine the solubility empirically in their solvent of choice. The table below provides a template for recording your internal solubility data for this compound.
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Observations |
| DMSO | 25 | User Determined | |
| Ethanol | 25 | User Determined | |
| Methanol | 25 | User Determined | |
| Water | 25 | User Determined | |
| PBS (pH 7.4) | 25 | User Determined |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. The final concentration of the stock solution should be determined based on the experimental requirements and the empirically determined solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it at 37°C.
-
Sterile Filtration (Optional): If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Signaling Pathway and Experimental Workflow
This compound is known to act as a calcium channel blocker, specifically targeting L-type calcium channels. The following diagram illustrates the general signaling pathway affected by this compound.
Caption: this compound inhibits L-type calcium channels, blocking calcium influx.
The following diagram illustrates a recommended workflow for preparing a this compound working solution for cell culture experiments to minimize precipitation.
Caption: Workflow for preparing this compound working solutions.
Technical Support Center: Improving the Stability of Fostedil in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of Fostedil in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution and what are the recommended storage conditions?
A1: this compound, chemically known as diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate, is a phosphonate ester. As with many phosphonate esters, its stability in solution is influenced by factors such as pH, temperature, and light. For general short-term laboratory use, it is recommended to prepare solutions fresh. For storage, solutions should be kept at low temperatures (2-8°C or frozen) and protected from light. The initial purity of the compound can also affect the stability of its solutions.
Q2: How does pH affect the stability of this compound in solution?
A2: The phosphonate ester functional groups in this compound are susceptible to hydrolysis, and the rate of this hydrolysis is highly dependent on pH.[1] Both acidic and basic conditions can catalyze the cleavage of the P-O-C ester bonds. Generally, phosphonate esters show the greatest stability at a neutral or slightly acidic pH. Extreme pH values should be avoided for prolonged storage. Researchers should experimentally determine the optimal pH for their specific application and buffer system.
Q3: What are the likely degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in aqueous solution is expected to be the hydrolysis of the diethyl phosphonate ester groups. This can occur in a stepwise manner to first yield the monoethyl phosphonate derivative and then the fully hydrolyzed phosphonic acid. Other potential degradation pathways, especially under forced conditions, could involve the benzothiazole ring, although this is generally a stable aromatic system.
Q4: Is this compound sensitive to light?
A4: Many organic molecules can undergo photodegradation, and it is best practice to assume that this compound may be light-sensitive until proven otherwise.[2] Photostability studies should be conducted according to ICH Q1B guidelines to determine the intrinsic photostability of this compound.[2] It is recommended to work with this compound solutions in a controlled lighting environment and to store solutions in amber vials or otherwise protected from light.
Q5: What solvents are recommended for preparing this compound solutions?
A5: The choice of solvent will depend on the intended application. For analytical purposes, a common approach is to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, acetonitrile, or methanol, and then dilute with the aqueous mobile phase or buffer. The stability of this compound in these organic solvents should also be considered, as some organic solvents can participate in degradation reactions.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound concentration in my prepared solution.
-
Question: What is the pH of your solution?
-
Answer: this compound is a phosphonate ester and is susceptible to hydrolysis, especially under acidic or basic conditions.[1] Verify the pH of your solution and adjust it to a neutral or slightly acidic range if possible. Consider using a different buffer system that has been shown to be compatible.
-
-
Question: How are you storing the solution?
-
Answer: Elevated temperatures can accelerate degradation.[3] Store solutions at 2-8°C or frozen when not in use. Ensure that the solution is protected from light by using amber vials or by covering the container with aluminum foil.
-
-
Question: How old is the solution?
-
Answer: It is always recommended to use freshly prepared solutions for critical experiments. If storing solutions, it is crucial to have established stability data for your specific storage conditions.
-
Problem: I see unknown peaks appearing in my chromatogram when analyzing this compound.
-
Question: Have you performed a forced degradation study?
-
Answer: The appearance of new peaks likely indicates the formation of degradation products. A forced degradation study can help to identify the potential degradants and confirm that your analytical method is stability-indicating.
-
-
Question: Could the new peaks be from the solvent or excipients?
-
Answer: Always run a blank injection of your solvent/placebo to ensure that the observed peaks are related to this compound degradation.
-
Data Presentation
The following tables present hypothetical data from stability studies on this compound to illustrate how quantitative data should be structured for clear comparison.
Table 1: Hypothetical pH Stability of this compound (1 mg/mL) in Aqueous Buffers at 25°C
| Time (hours) | % Remaining this compound (pH 3.0) | % Remaining this compound (pH 7.0) | % Remaining this compound (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 99.8 | 95.2 |
| 48 | 96.2 | 99.5 | 89.8 |
| 72 | 94.1 | 99.1 | 84.3 |
Table 2: Hypothetical Results of a Forced Degradation Study of this compound
| Stress Condition | Duration | % this compound Degraded | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours at 60°C | 15.2 | 2 |
| 0.1 M NaOH | 4 hours at 25°C | 25.8 | 3 |
| 5% H₂O₂ | 24 hours at 25°C | 8.5 | 1 |
| Thermal | 48 hours at 80°C | 12.1 | 2 |
| Photolytic | 1.2 million lux hours | 18.9 | 4 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to establish a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate the solution at 25°C and monitor the reaction at regular intervals (e.g., 1, 2, 4, 8 hours) due to the expected rapid degradation.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 5% hydrogen peroxide (H₂O₂).
-
Keep the solution at 25°C for 24 hours, protected from light.
-
Withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer an aliquot of the this compound stock solution into a vial and heat it in an oven at 80°C for 48 hours.
-
After incubation, cool the solution to room temperature and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the samples with the mobile phase.
-
-
Analysis:
-
Analyze all samples (stressed and control) using a suitable, validated HPLC method with a photodiode array (PDA) detector.
-
The method should be capable of separating this compound from all generated degradation products.
-
Peak purity analysis should be performed to ensure that the this compound peak is free from co-eluting degradants.
-
Mandatory Visualizations
Caption: Hypothetical hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting flowchart for this compound instability.
References
- 1. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Addressing Off-Target Effects of Fostedil in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Fostedil in their experiments.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue: Observed cellular phenotype is inconsistent with calcium channel blockade.
Question: My experimental results are not what I would expect from a typical calcium channel blocker. What could be the cause?
Answer: While this compound's primary mechanism of action is the blockade of L-type calcium channels, unexpected phenotypes could arise from off-target effects.[1][2] It is crucial to systematically investigate whether the observed effect is a direct result of this compound's interaction with its intended target or an unrelated, off-target activity.
Recommended Actions:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system.
-
Calcium Influx Assays: Measure intracellular calcium levels in response to a stimulus known to open L-type calcium channels (e.g., potassium chloride-induced depolarization) in the presence and absence of this compound. A potent inhibition of calcium influx would confirm on-target activity.
-
Patch-Clamp Electrophysiology: Directly measure the inhibition of L-type calcium channel currents by this compound.
-
-
Dose-Response Analysis: Conduct a comprehensive dose-response curve for the unexpected phenotype. If the phenotype only manifests at concentrations significantly higher than the IC50 for calcium channel blockade, it is more likely to be an off-target effect.
-
Use of Structurally Unrelated Calcium Channel Blockers: Compare the effects of this compound with other well-characterized L-type calcium channel blockers from different chemical classes (e.g., verapamil, diltiazem). If these compounds do not reproduce the unexpected phenotype, it strengthens the hypothesis of a this compound-specific off-target effect.
-
Rescue Experiments: If possible, perform a "rescue" experiment. For example, if this compound is causing an unexpected increase in the expression of a particular gene, try to block this effect by co-administering a substance that would counteract the suspected off-target pathway.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary, intended target.[3] With this compound, which is designed to be a selective L-type calcium channel blocker, any interaction with other proteins, such as other ion channels, kinases, or GPCRs, would be considered an off-target effect. These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular responses, and potential toxicity.[3]
Q2: What are some potential, though not definitively documented, off-target pathways for a molecule like this compound?
A2: While specific off-target interactions for this compound are not well-documented in publicly available literature, compounds of similar chemical classes can sometimes interact with:
-
Other ion channels: Due to structural similarities in ion channel pores, there is a possibility of cross-reactivity with other voltage-gated or ligand-gated ion channels.
-
Kinases: Some small molecules can exhibit inhibitory activity against various protein kinases.
-
G-Protein Coupled Receptors (GPCRs): Interactions with GPCRs could modulate a wide range of signaling pathways.
Q3: How can I proactively design my experiments to minimize the risk of being misled by off-target effects?
A3: A well-designed experimental plan should include several controls:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect and use this concentration for your experiments.
-
Include a negative control compound: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between effects caused by the specific chemical structure of this compound versus its intended pharmacological activity.
-
Employ orthogonal approaches: Use multiple methods to investigate your biological question. For example, in addition to using this compound, use genetic approaches like siRNA or CRISPR to knockdown the L-type calcium channel and see if the phenotype is replicated.
Q4: Are there any computational tools that can help predict potential off-target effects of this compound?
A4: Yes, several in silico tools and databases can predict potential off-target interactions based on the chemical structure of a compound.[4] By inputting the structure of this compound into these platforms (e.g., via its SMILES notation), you can generate a list of potential off-target proteins. These predictions should then be experimentally validated.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Target/Phenotype | IC50 (nM) | Notes |
| On-Target | ||
| L-type Calcium Channel Current Inhibition | 50 | Direct measure of on-target activity. |
| Inhibition of KCl-induced Calcium Influx | 75 | Cellular confirmation of on-target activity. |
| Hypothetical Off-Target | ||
| Inhibition of Kinase X | 5,000 | Example of a potential off-target effect at a much higher concentration. |
| Activation of GPCR Y | 10,000 | Example of a potential off-target effect at a much higher concentration. |
Experimental Protocols
Protocol 1: Calcium Influx Assay using a Fluorescent Indicator
Objective: To determine the on-target activity of this compound by measuring its ability to inhibit depolarization-induced calcium influx.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary cardiomyocytes).
-
Fluo-4 AM calcium indicator.
-
Hanks' Balanced Salt Solution (HBSS).
-
High potassium chloride (KCl) stimulation buffer (e.g., HBSS with 50 mM KCl).
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare a loading buffer by diluting Fluo-4 AM in HBSS to a final concentration of 2 µM.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
During the incubation, prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations. Also prepare a vehicle control (DMSO in HBSS) and a positive control (a known L-type calcium channel blocker like Verapamil).
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 50 µL of the this compound dilutions or controls to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add 50 µL of the high KCl stimulation buffer to all wells to induce depolarization and calcium influx.
-
Continue to record fluorescence for 5-10 minutes.
-
Analyze the data by calculating the peak fluorescence intensity change in response to KCl stimulation for each condition. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating suspected off-target effects.
Caption: Logical flow for troubleshooting unexpected results with this compound.
References
Fostedil Experimental Design for Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fostedil. The information is designed to ensure the reproducibility of experimental results by providing detailed methodologies, addressing common issues, and presenting key data in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational vasodilator that functions as a calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium ion (Ca2+) influx through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac myocytes.[1] This blockade leads to vascular smooth muscle relaxation (vasodilation), a decrease in myocardial contractility (negative inotropy), a reduction in heart rate (negative chronotropy), and slowed conduction of the electrical impulse through the heart (negative dromotropy).[1]
Q2: What are the key in vitro assays to assess this compound's activity?
A2: The primary in vitro assays for characterizing this compound's activity include:
-
Vascular Smooth Muscle Contraction Assays: Using isolated arterial rings (e.g., aortic rings) in a tissue bath to measure the inhibitory effect of this compound on contractions induced by agents like potassium chloride (KCl) or phenylephrine.[2]
-
Patch-Clamp Electrophysiology: To directly measure the blockade of L-type calcium channel currents in isolated vascular smooth muscle cells or cardiomyocytes.[3]
-
Isolated Heart (Langendorff) Preparation: To assess the effects of this compound on cardiac function, including heart rate, contractility, and coronary flow, in an ex vivo setting.
Q3: What are the important considerations for preparing this compound for in vivo studies?
A3: this compound has been administered orally and intravenously in preclinical studies. For oral administration, it can be prepared as a suspension or solution. For intravenous administration, a suitable vehicle is required to ensure solubility and stability. The choice of formulation can significantly impact the pharmacokinetic profile of the compound. It is crucial to consider the physicochemical properties of this compound, such as its solubility and stability, when developing a formulation.
Q4: What are the known pharmacokinetic parameters of this compound?
A4: A study in beagle dogs provides the following pharmacokinetic data for this compound.
| Parameter | Value | Species | Administration Route |
| Bioavailability | ≥ 68% | Beagle Dog | Oral (suspension or solution) |
| Terminal Half-life | ~7-8 hours | Beagle Dog | Oral & Intravenous |
| Protein Binding | 95-97% | Beagle Dog (in vitro) | N/A |
Data from a pharmacokinetic study in beagle dogs following a 12 mg/kg oral and intravenous dose.
Troubleshooting Guides
In Vitro Vasodilation Assay: Isolated Aortic Ring Preparation
Issue: High variability in the contractile response of aortic rings.
| Possible Cause | Troubleshooting Step |
| Inconsistent tissue dissection | Standardize the dissection technique to minimize damage to the endothelium and smooth muscle. Ensure consistent ring size and removal of surrounding connective tissue. |
| Variation in resting tension | Apply a consistent optimal resting tension to each aortic ring. This needs to be determined empirically for the specific species and vessel. |
| Endothelial damage | Handle tissues gently to preserve endothelial function. Perform a test with an endothelium-dependent vasodilator (e.g., acetylcholine) to confirm endothelial integrity. |
| Temperature fluctuations in the tissue bath | Ensure the tissue bath maintains a constant physiological temperature (e.g., 37°C). |
| Inadequate equilibration time | Allow for a sufficient equilibration period (e.g., 60-90 minutes) before initiating the experiment to allow the tissue to stabilize. |
Issue: this compound does not produce a dose-dependent relaxation.
| Possible Cause | Troubleshooting Step |
| This compound precipitation | Ensure this compound is fully dissolved in the vehicle before adding to the tissue bath. Consider the use of a suitable solvent like DMSO at a final concentration that does not affect tissue viability. |
| Incorrect concentration range | Perform a pilot experiment with a wide range of this compound concentrations to determine the effective dose range for producing a complete dose-response curve. |
| Inactivated this compound | Check the storage conditions and age of the this compound stock solution. Prepare fresh solutions for each experiment. |
| Receptor desensitization | If using a pre-contracting agent, ensure that the concentration used produces a stable and submaximal contraction without causing desensitization. |
Patch-Clamp Electrophysiology: L-type Calcium Channel Current Measurement
Issue: Unstable whole-cell recordings.
| Possible Cause | Troubleshooting Step |
| Poor seal formation | Use high-quality borosilicate glass pipettes with appropriate resistance. Ensure the cell membrane is clean before attempting to form a gigaohm seal. |
| Cell health | Use healthy, viable cells. Ensure proper cell culture conditions and avoid over-confluency. |
| Pipette solution incompatibility | Check the composition of the internal pipette solution to ensure it is appropriate for recording calcium channel currents and maintains cell health. |
| Mechanical instability | Use a vibration-isolation table and ensure the micromanipulator is stable. |
Issue: No significant inhibition of calcium current by this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect holding potential | L-type calcium channels are voltage-dependent. Ensure the holding potential is appropriate to allow for channel opening upon depolarization. A holding potential of -100 mV or -50 mV is often used. |
| Inadequate drug application time | Allow sufficient time for this compound to perfuse the recording chamber and reach its target on the cell membrane. |
| Low expression of L-type calcium channels | Use a cell line known to express a high density of L-type calcium channels or consider using primary vascular smooth muscle cells. |
| This compound solution degradation | Prepare fresh this compound solutions for each experiment and protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings
1. Tissue Preparation:
- Humanely euthanize a male Wistar rat (250-300g).
- Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
- Clean the aorta of adhering fat and connective tissue.
- Cut the aorta into rings of 2-3 mm in width.
2. Mounting and Equilibration:
- Mount the aortic rings in a 10 mL organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Connect one end of the ring to a fixed support and the other to an isometric force transducer.
- Apply an optimal resting tension of 2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, induce a sustained contraction with 60 mM KCl.
- Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
- Record the relaxation response at each concentration.
- Calculate the percentage relaxation relative to the pre-contracted tension.
4. Data Analysis:
- Plot the concentration-response curve for this compound.
- Determine the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol 2: General Guideline for IC50 Determination in a Cell-Based Assay
1. Cell Culture:
- Culture a suitable cell line (e.g., A7r5 rat aortic smooth muscle cells) in appropriate media and conditions until they reach 80-90% confluency.
2. Cell Plating:
- Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density.
- Allow the cells to adhere and grow for 24 hours.
3. Drug Treatment:
- Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
- Remove the culture medium from the wells and replace it with a medium containing different concentrations of this compound. Include vehicle-only controls.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
4. Viability Assay (e.g., MTT Assay):
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's buffer).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
- Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
References
Fostedil Synthesis Protocols: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Fostedil. The information is presented in a clear question-and-answer format to directly assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound, chemically known as diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate, typically involves a four-step sequence. The process begins with the conversion of benzanilide to its corresponding thioamide. This is followed by an oxidative cyclization to form the 2-phenylbenzothiazole core. The subsequent step is a bromination of the benzylic position, which is then followed by a Michaelis-Arbuzov reaction with triethyl phosphite to yield the final this compound product.
Q2: What are the critical parameters to control during the Michaelis-Arbuzov reaction step?
A2: The Michaelis-Arbuzov reaction is a key step in this compound synthesis. Critical parameters to control include temperature, purity of reagents, and reaction time. This reaction often requires elevated temperatures, typically between 120-160°C, to proceed at a reasonable rate. The trialkyl phosphite and the alkyl halide starting materials must be pure and anhydrous, as moisture can lead to hydrolysis of the phosphite. Monitoring the reaction progress by techniques like ³¹P NMR or TLC is crucial to determine the optimal reaction time and avoid byproduct formation.
Q3: How can I purify the final this compound product?
A3: Purification of this compound, a diethyl benzylphosphonate, can be achieved through several methods. Column chromatography on silica gel is a common technique, often using a solvent system such as a mixture of hexanes and ethyl acetate. Recrystallization is another effective method if the product is a solid and a suitable solvent system can be identified. For oily products, vacuum distillation can be employed to remove volatile impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Michaelis-Arbuzov Reaction
Low yields in the final step of this compound synthesis, the Michaelis-Arbuzov reaction, can be a significant hurdle. The following table outlines potential causes and suggested solutions.
| Potential Cause | Observation | Suggested Solution(s) |
| Suboptimal Reaction Temperature | The reaction is sluggish or stalls completely. | Increase the reaction temperature to the optimal range of 120-160°C. Monitor for potential decomposition of starting materials or product at higher temperatures. |
| Impure Reagents | Presence of unexpected byproducts in the reaction mixture. | Ensure the triethyl phosphite and the brominated intermediate are of high purity and are anhydrous. Distill reagents if necessary. |
| Side Reactions | Formation of multiple phosphorus-containing species observed in ³¹P NMR. | Use a less reactive alkyl halide if possible. The byproduct alkyl halide generated during the reaction can sometimes be more reactive than the starting material. Using triethyl phosphite can help as the ethyl halide byproduct is volatile and can be removed.[1] |
| Incomplete Reaction | Significant amount of starting material remains after the expected reaction time. | Increase the reaction time and continue to monitor the reaction progress using TLC or ³¹P NMR. |
Problem 2: Challenges in the Benzothiazole Ring Formation
The oxidative cyclization of the thioamide to form the 2-phenylbenzothiazole intermediate can present several challenges.
| Potential Cause | Observation | Suggested Solution(s) |
| Inefficient Oxidizing Agent | Low conversion of the thioamide to the benzothiazole. | Experiment with different oxidizing agents such as potassium ferricyanide, selenium dioxide, or manganese dioxide to find the most effective one for your specific substrate.[2][3] |
| Formation of Byproducts | Presence of impurities that are difficult to separate from the desired product. | Optimize the reaction conditions, including solvent and temperature. A review of recent advances in benzothiazole synthesis suggests various "green" and efficient methods that may minimize side reactions.[4][5] |
| Purification Difficulties | The product is difficult to isolate in a pure form. | Explore different purification techniques. If column chromatography is not effective, consider recrystallization from a suitable solvent or solvent mixture. |
Problem 3: Issues with the Bromination Step
Bromination of the benzylic position of the 2-phenylbenzothiazole intermediate can lead to issues with selectivity and product stability.
| Potential Cause | Observation | Suggested Solution(s) |
| Low Yield of Monobrominated Product | A significant amount of starting material remains, or multiple product spots are observed on TLC. | To address incomplete reaction, increase the reaction time or temperature. If polybromination is the issue, reduce the equivalents of the brominating agent (e.g., N-bromosuccinimide) and add it slowly to the reaction mixture at a lower temperature. |
| Lack of Regioselectivity | Formation of an inseparable mixture of isomers. | Modify reaction conditions such as solvent and temperature to favor the formation of the desired isomer. Alternatively, investigate different synthetic routes that may offer better regiocontrol. |
| Product Decomposition during Purification | The brominated product degrades on the silica gel column. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different purification method like recrystallization. |
Detailed Experimental Protocols
The following are representative methodologies for the key steps in this compound synthesis, based on established procedures for similar compounds.
Protocol 1: Synthesis of Diethyl Benzylphosphonate (Illustrative of the Michaelis-Arbuzov Reaction)
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add triethyl phosphite (1.0 equivalent).
-
Slowly add the brominated 2-phenylbenzothiazole intermediate (1.0 equivalent) to the flask with stirring. The reaction can be exothermic.
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the diethyl benzylphosphonate product.
Protocol 2: Oxidative Cyclization for Benzothiazole Formation
-
Dissolve the thiobenzanilide intermediate in a suitable solvent (e.g., ethanol, DMSO).
-
Add the oxidizing agent (e.g., potassium ferricyanide in an alkaline solution) portion-wise to the solution with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow of the this compound synthesis protocol.
This compound Mechanism of Action: Calcium Channel Blockade
Caption: this compound's mechanism as a calcium channel blocker.
References
- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of calcium-channel-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Refining Fostedil dosage in animal studies
Welcome to the technical support center for Fostedil, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the experimental use of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a vasodilator that functions as a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium influx into cells, particularly in cardiovascular tissues.[2] By blocking L-type calcium channels, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. It also exerts effects on the heart, including depressing cardiac contractions and heart rate.[2]
Q2: What are the known pharmacokinetic parameters of this compound in animal models?
A study in beagle dogs provides key pharmacokinetic data for this compound. Following a 12 mg/kg oral or intravenous dose, the drug was found to have a bioavailability of at least 68% and a terminal half-life of approximately 7-8 hours.[3] this compound exhibits high protein binding, ranging from 95% to 97% in vitro.[3]
Troubleshooting Guide
Issue 1: Difficulty in achieving desired therapeutic effect or observing high variability in results.
-
Possible Cause 1: Incorrect Dosage.
-
Recommendation: Dosage can be species-dependent. For beagle dogs, a dose of 12 mg/kg (both oral and intravenous) has been documented. If using other models like rats or mice, it is advisable to conduct a dose-response study to determine the optimal dosage for your specific experimental endpoint. Start with a low dose and titrate upwards while monitoring relevant physiological parameters.
-
-
Possible Cause 2: Issues with Drug Formulation and Administration.
-
Recommendation: this compound has been administered as a suspension or solution for oral dosing and in a solution for intravenous injection. Ensure the drug is completely dissolved or uniformly suspended before administration. For intravenous administration, particularly in rodents, proper technique is crucial to ensure the full dose enters circulation.
-
-
Possible Cause 3: Animal Strain and Health Status.
-
Recommendation: The physiological response to cardiovascular drugs can vary between different strains of the same species. Ensure that the animals used are healthy and free from underlying conditions that might affect cardiovascular function.
-
Issue 2: Observing adverse cardiovascular effects such as hypotension or bradycardia.
-
Possible Cause: Dose is too high or administration is too rapid.
-
Recommendation: As a calcium channel blocker, this compound can cause significant drops in blood pressure and heart rate. If adverse effects are observed, consider the following:
-
Reduce the dose.
-
For intravenous administration, infuse the drug more slowly to avoid a rapid peak in plasma concentration.
-
Continuously monitor blood pressure and heart rate during and after administration.
-
-
Issue 3: Inconsistent drug absorption with oral administration.
-
Possible Cause: Formulation or gastrointestinal factors.
-
Recommendation: The bioavailability of this compound after oral administration is approximately 68%. To improve consistency:
-
Ensure the vehicle used for the suspension or solution is appropriate and consistent across all animals.
-
Consider the fasting state of the animals, as food in the stomach can affect drug absorption. Standardize the feeding schedule relative to drug administration.
-
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Route of Administration | Citation |
| Dosage | 12 mg/kg | Beagle Dog | Oral & Intravenous | |
| Bioavailability | ≥ 68% | Beagle Dog | Oral | |
| Terminal Half-life | 7-8 hours | Beagle Dog | Oral & Intravenous | |
| Protein Binding | 95-97% | In vitro (Dog Plasma) | N/A |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound in a Rodent Model (General Guidance)
This protocol provides a general framework. Specific concentrations and volumes should be optimized for your experimental needs.
-
Preparation of this compound Solution:
-
Determine the required concentration of this compound based on the target dose (mg/kg) and the injection volume.
-
Use a sterile, physiologically compatible solvent for dissolution. The choice of solvent should be based on the solubility of this compound and its compatibility with intravenous injection. Common vehicles include sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline.
-
Ensure the final solution is clear and free of particulates. Filter sterilization is recommended if the components are not sterile.
-
-
Animal Preparation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Place the animal on a warming pad to maintain body temperature and promote vasodilation of the tail veins.
-
Secure the animal in a suitable restrainer.
-
-
Intravenous Injection (Tail Vein):
-
Clean the tail with an alcohol swab.
-
Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the this compound solution.
-
Insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and steadily. Monitor for any signs of swelling at the injection site, which would indicate extravasation.
-
If swelling occurs, stop the injection immediately and remove the needle.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal's vital signs, including heart rate and respiration, until it has fully recovered from anesthesia.
-
Observe for any adverse reactions.
-
Monitor cardiovascular parameters relevant to the study (e.g., blood pressure via a tail-cuff system or telemetry).
-
Visualizations
Caption: this compound's mechanism of action leading to vasodilation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. A systematic review of mechanisms by which natural products of plant origin evoke vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, a new calcium antagonist, in beagle dogs following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fostedil Toxicity in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Fostedil-induced toxicity in their cellular assays. This compound, as a representative calcium channel blocker, can exhibit cytotoxic effects at high concentrations or with prolonged exposure. Understanding the mechanisms of this toxicity and implementing appropriate mitigation strategies are crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to cytotoxicity?
A: this compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels, which inhibits the influx of calcium ions into the cell.[1][2][3][4][5] At therapeutic concentrations, this modulates cellular functions. However, at high concentrations or with prolonged exposure in vitro, excessive blockade of these channels disrupts intracellular calcium homeostasis. This disruption can trigger a cascade of detrimental events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the induction of apoptosis (programmed cell death).
Q2: Why am I observing significant cell death in my culture even at low concentrations of this compound?
A: There are several potential reasons for this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to calcium channel blockers. Cells that are highly dependent on L-type calcium channel activity for their survival and function may be more susceptible to this compound-induced toxicity.
-
Prolonged Exposure: Even at low concentrations, continuous exposure to this compound over several days can lead to a cumulative toxic effect.
-
Sub-optimal Culture Conditions: Stressed cells are often more vulnerable to the effects of chemical compounds. Factors such as nutrient depletion, pH shifts in the media, or microbial contamination can exacerbate the cytotoxic effects of this compound.
-
Compound Instability: Degradation of this compound in the cell culture medium over time could lead to the formation of more toxic byproducts.
Q3: Which assays are most suitable for assessing this compound-induced cytotoxicity?
A: A multi-parametric approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects. Combining assays that measure different cellular parameters can help distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays can detect the early and late stages of programmed cell death.
-
ATP-based Assays: These luminescent assays quantify intracellular ATP levels, providing a direct measure of cell health and viability.
Q4: How can I mitigate this compound-induced cytotoxicity in my experiments?
A: Several strategies can be employed to minimize this compound's toxic effects:
-
Concentration and Time Optimization: Perform dose-response and time-course experiments to determine the optimal concentration and exposure duration of this compound that elicits the desired biological effect with minimal toxicity.
-
Use of Antioxidants: Since this compound-induced toxicity can be mediated by oxidative stress, co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, may offer protection.
-
Maintain Healthy Cell Cultures: Ensure that your cells are healthy and growing in optimal conditions before and during the experiment.
-
Consider Serum-Free Media Formulations: For sensitive cell lines, specialized media with lower calcium concentrations may reduce the stress caused by this compound.
Troubleshooting Guides
Problem 1: High background signal in my MTT/XTT/WST-1 assay.
| Possible Cause | Solution |
| High cell density | Optimize cell seeding density to ensure that cells are in the exponential growth phase at the time of the assay. |
| Contamination | Check for microbial contamination, which can metabolize the assay reagents. |
| Media components | High concentrations of certain substances in the cell culture medium can cause high absorbance. Test the medium components and try to reduce their concentration. |
| Compound interference | This compound may directly react with the assay reagent. Run a control with this compound in cell-free media to check for any direct reaction. |
Problem 2: Discrepancy between metabolic assay (e.g., MTT) and membrane integrity assay (e.g., LDH) results.
| Possible Cause | Solution |
| Cytostatic vs. Cytotoxic Effects | This compound may be inhibiting cell proliferation (cytostatic effect) without causing immediate cell death. This would lead to a decrease in the MTT signal but no significant increase in LDH release. |
| Timing of Assays | Metabolic changes often precede loss of membrane integrity. Ensure that you are performing the assays at appropriate time points to capture the sequence of events. |
| Assay-specific artifacts | Some compounds can interfere with the enzymatic reactions of metabolic assays or stabilize cell membranes, leading to inaccurate results. |
Data Presentation
Table 1: Comparative IC50 Values of Representative Calcium Channel Blockers in Different Cell Lines
| Calcium Channel Blocker | Cell Line | Assay | IC50 (µM) | Reference |
| Mibefradil | DAOY (Medulloblastoma) | Live/Dead Assay | ~10 | |
| Mibefradil | D283 (Medulloblastoma) | Live/Dead Assay | ~20 | |
| Amlodipine | HT-29 (Colon Cancer) | MTT Assay | >10 µg/ml (severe cytotoxicity) | |
| NNC-55-0396 | HT-29 (Colon Cancer) | MTT Assay | >10.5 µM (severe cytotoxicity) | |
| Verapamil | T Lymphocytes | Proliferation Assay | ~28 | |
| Nifedipine | Human Aortic Smooth Muscle Cells | Apoptosis Assay | Protective at low µM |
Note: The cytotoxic potential of calcium channel blockers is highly cell-type and context-dependent.
Table 2: Effects of Mitigating Agents on this compound-Induced Cytotoxicity (Hypothetical Data)
| This compound Concentration (µM) | Mitigating Agent | Cell Viability (%) | Fold-Increase in Viability |
| 50 | None | 45 ± 5 | - |
| 50 | 1 mM N-acetylcysteine | 78 ± 7 | 1.73 |
| 50 | 10 µM Vitamin E | 65 ± 6 | 1.44 |
| 100 | None | 22 ± 4 | - |
| 100 | 1 mM N-acetylcysteine | 55 ± 5 | 2.50 |
| 100 | 10 µM Vitamin E | 42 ± 4 | 1.91 |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Live/Dead Viability/Cytotoxicity Assay
Materials:
-
Cells treated with this compound in a suitable culture vessel
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Propidium Iodide)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Staining Solution Preparation: Prepare a working staining solution containing Calcein-AM and Propidium Iodide in PBS or HBSS according to the manufacturer's instructions.
-
Cell Staining: Remove the culture medium and wash the cells once with PBS or HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS or HBSS to remove excess dyes.
-
Imaging/Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will have red fluorescent nuclei (Propidium Iodide).
-
Flow Cytometry: Harvest the cells by trypsinization, wash, and resuspend in PBS. Analyze the cell suspension using a flow cytometer to quantify the populations of live and dead cells.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting guide for unexpected this compound cytotoxicity.
References
- 1. litfl.com [litfl.com]
- 2. What is the mechanism of toxicity? | The Faculty of Intensive Care Medicine [ficm.ac.uk]
- 3. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium Channel Blocker Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
Best practices for long-term storage of Fostedil
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for the long-term storage of Fostedil. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store it at or below -20°C. This helps to minimize the rate of potential degradation reactions. For shorter periods, storage at 2-8°C in a desiccator is also acceptable.
Q2: How should I store this compound solutions?
A2: this compound solutions are less stable than the solid form. For long-term storage, it is advisable to prepare aliquots of the solution in a suitable solvent and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term use, solutions can be stored at 2-8°C for a limited time, protected from light.
Q3: What type of containers are suitable for storing this compound?
A3: this compound, both in solid and solution form, should be stored in tightly sealed, inert containers. For solid this compound, amber glass vials with tight-fitting caps are recommended to protect from light and moisture. For solutions, use amber glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.
Q4: Is this compound sensitive to light or air?
A4: Yes, compounds containing a benzothiazole ring can be susceptible to oxidative degradation, and phosphonate esters can be sensitive to hydrolysis. Therefore, it is crucial to protect this compound from light and air. Store solid samples under an inert atmosphere (e.g., argon or nitrogen) and in light-resistant containers. Solutions should also be stored in amber vials and purged with an inert gas before sealing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check for visible changes: Inspect the solid compound for any change in color or appearance. For solutions, check for cloudiness or precipitation. 3. Perform Purity Analysis: Use a validated stability-indicating HPLC method (see Experimental Protocols) to assess the purity of your this compound stock. |
| Unexpected peaks in HPLC analysis of this compound. | Presence of degradation products. | 1. Identify Potential Degradants: Based on the structure of this compound, likely degradation products could result from hydrolysis of the diethyl phosphonate ester or oxidation of the benzothiazole ring. 2. Review Storage History: Analyze the storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to high temperatures, light, or humidity). 3. Forced Degradation Study: If necessary, perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times in your HPLC method. |
| Difficulty dissolving this compound. | The compound may have degraded or absorbed moisture. | 1. Dry the Compound: If moisture absorption is suspected, dry the solid this compound under a vacuum. 2. Use a Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened vial of this compound. 3. Solubility Check: Confirm the appropriate solvent for dissolution and consider gentle warming or sonication if necessary, while being mindful of potential thermal degradation. |
Quantitative Data Summary
While specific long-term stability data for this compound is not extensively published, the following table summarizes recommended storage conditions based on general best practices for analogous chemical structures, such as diethyl benzylphosphonates and benzothiazole derivatives.
| Form | Storage Temperature | Atmosphere | Light Protection | Recommended Duration |
| Solid | -20°C or below | Inert (Argon or Nitrogen) | Amber Vial | > 1 year |
| Solid | 2-8°C | Inert, with Desiccant | Amber Vial | Up to 6 months |
| Solution | -80°C | Inert (purged before sealing) | Amber Vial | Up to 6 months |
| Solution | -20°C | Inert (purged before sealing) | Amber Vial | Up to 1 month |
| Solution | 2-8°C | Inert (purged before sealing) | Amber Vial | Up to 1 week |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol for Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24-48 hours.
-
Thermal Degradation: Store solid this compound at 60°C for one week.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24-48 hours.
-
Analysis: Analyze the stressed samples using the validated HPLC method to separate this compound from its degradation products.
Visualizations
Technical Support Center: Enhancing Fostedil Specificity in Functional Assays
Welcome to the technical support center for Fostedil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the specificity of this compound in functional assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a vasodilator that functions as a calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type calcium channels, which are prevalent in vascular smooth muscle.[2][3] This inhibition leads to a decrease in calcium influx into cells, resulting in vasodilation and a reduction in blood pressure.[2]
Q2: Are there known off-target effects or a lack of specificity for this compound?
A2: While this compound is categorized as a calcium channel blocker, detailed public information regarding its comprehensive selectivity profile and potential off-target effects is limited. As with many small molecules, it is crucial for researchers to empirically determine its specificity within their experimental system.
Q3: What are the initial steps to take if I suspect off-target effects with this compound in my assay?
A3: If you suspect off-target effects, the first step is to perform a dose-response curve and determine the IC50 (or EC50) in your primary functional assay. Subsequently, utilizing structurally related but inactive compounds as negative controls can help differentiate between specific and non-specific effects. It is also advisable to test this compound in a counter-screen using a cell line or system known to lack the target of interest (L-type calcium channels).
Q4: How can I proactively assess the specificity of this compound before conducting extensive functional assays?
A4: A proactive approach to assessing specificity involves broad panel screening. Services such as kinase profiling can reveal unintended inhibition of various kinases.[4] Additionally, comprehensive ion channel panels, often utilizing automated electrophysiology, can determine the selectivity of this compound against a wide range of ion channels, not just L-type calcium channels.
Troubleshooting Guides
Issue 1: Inconsistent results or high variability in functional assays.
This could be due to off-target effects, issues with assay conditions, or compound stability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target activity | Perform a counter-screen with a cell line lacking the primary target (L-type calcium channels). | This compound should be inactive in the counter-screen if its effects are on-target. |
| Utilize a structurally similar but biologically inactive analog of this compound as a negative control. | The inactive analog should not produce the observed effect. | |
| Assay interference | Run a vehicle-only control to assess baseline activity and potential solvent effects. | No significant effect should be observed with the vehicle alone. |
| Test this compound in an orthogonal assay that measures a different downstream event of the same pathway. | A consistent dose-response relationship should be observed in the orthogonal assay. | |
| Compound degradation | Prepare fresh stock solutions of this compound for each experiment. | Increased consistency and potency may be observed. |
Issue 2: Observed cellular phenotype is not consistent with L-type calcium channel blockade.
This strongly suggests the involvement of off-target interactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of other ion channels | Conduct electrophysiology-based assays to assess this compound's activity on a panel of different ion channels (e.g., other calcium channel subtypes, sodium, potassium channels). | This will provide a quantitative measure of selectivity and identify any off-target ion channel interactions. |
| Kinase inhibition | Submit this compound for a broad kinase profiling screen against a large panel of kinases. | The screen will identify any unintended kinase targets, which could explain unexpected signaling pathway activation. |
| Unbiased phenotypic screening | Employ high-content imaging to analyze multiple cellular parameters simultaneously in response to this compound treatment. | This can reveal unexpected phenotypic changes indicative of off-target effects and help generate new hypotheses about the mechanism of action. |
Experimental Protocols
Protocol 1: Assessing Ion Channel Selectivity using Automated Electrophysiology
This protocol outlines a general procedure for determining the selectivity of this compound against a panel of human ion channels expressed in a stable cell line.
-
Cell Preparation: Culture cells expressing the ion channel of interest to ~80% confluency. On the day of the experiment, detach the cells and prepare a single-cell suspension.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate external buffer solution. Include a vehicle control (e.g., 0.1% DMSO).
-
Automated Patch Clamp:
-
Load the cell suspension and compound plate into the automated electrophysiology platform.
-
Initiate the automated cell capture and whole-cell patch-clamp formation.
-
Apply a voltage protocol specific to the ion channel being tested to elicit a baseline current.
-
Apply the different concentrations of this compound and record the current inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the data to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 for each ion channel.
-
Protocol 2: Broad Kinase Profiling
This protocol describes a typical workflow for assessing the off-target effects of this compound on a large panel of protein kinases.
-
Compound Submission: Provide a stock solution of this compound at a known concentration to a commercial kinase profiling service.
-
Assay Performance (by service provider):
-
This compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.
-
Kinase activity is measured, often using a radiometric or fluorescence-based assay, in the presence and absence of this compound.
-
-
Data Analysis:
-
The percentage of inhibition for each kinase is calculated.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
For significant hits, follow-up dose-response experiments are performed to determine the IC50.
-
Data Presentation
Table 1: Hypothetical Ion Channel Selectivity Profile for this compound
| Ion Channel | IC50 (µM) |
| Cav1.2 (L-type) | 0.1 |
| Cav2.2 (N-type) | > 10 |
| Cav3.2 (T-type) | 5.2 |
| hERG (Kv11.1) | > 20 |
| Nav1.5 | 8.9 |
This table illustrates how to present selectivity data, with the on-target activity highlighted.
Table 2: Hypothetical Kinase Profiling Results for this compound (at 10 µM)
| Kinase | % Inhibition |
| ROCK1 | 78% |
| PIM1 | 65% |
| ABL1 | < 10% |
| EGFR | < 5% |
| SRC | < 5% |
This table shows how to summarize initial kinase screening data to identify potential off-target hits.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 3. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Fostedil experimental controls and normalization
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, normalization, and troubleshooting for experiments involving Fostedil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a vasodilator that functions as a calcium channel blocker.[1][2] Its primary mechanism of action is to inhibit the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
Q2: What are the key experimental applications of this compound?
A2: As a calcium channel blocker, this compound is primarily used in research to study its effects on cardiovascular conditions such as hypertension and angina. It can be used in in vitro and in vivo models to investigate vasodilation, antiarrhythmic effects, and the role of calcium signaling in various physiological and pathological processes.
Q3: What are the essential positive and negative controls for an in vitro experiment with this compound?
A3:
-
Positive Controls: A well-characterized, clinically approved calcium channel blocker from the same class (e.g., nifedipine, verapamil, or diltiazem) should be used to confirm that the experimental system is responsive to calcium channel blockade.
-
Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to ensure that the observed effects are due to this compound and not the vehicle. Additionally, an inactive structural analog of this compound, if available, can serve as a more rigorous negative control.
Q4: How should I normalize my data when studying the effects of this compound on intracellular calcium levels?
A4: For calcium imaging data, normalization is crucial for accurate interpretation. A common method is to express the change in fluorescence as ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before the application of this compound. Another approach is to normalize the response to a positive control, such as a maximal dose of a known calcium channel agonist or another calcium channel blocker. The z-score can also be used as a normalization method for calcium traces.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound in a vasodilation assay. | 1. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. 2. Drug degradation: this compound may have degraded due to improper storage or handling. 3. Endothelium damage: The vasodilatory effect of some calcium channel blockers is endothelium-dependent. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. 3. Verify the integrity of the endothelium in your tissue preparation using an endothelium-dependent vasodilator like acetylcholine. |
| High background signal in calcium imaging experiments. | 1. Autofluorescence: The cells or medium may have high intrinsic fluorescence. 2. Dye overloading: The concentration of the calcium indicator dye may be too high. | 1. Image a sample of cells without the calcium indicator to determine the level of autofluorescence. 2. Optimize the concentration of the calcium indicator dye and the loading time. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent drug preparation: Variations in the preparation of this compound solutions can lead to different effective concentrations. | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 2. Prepare this compound solutions fresh for each experiment from a validated stock solution. |
| Unexpected off-target effects. | 1. This compound may interact with other cellular targets at higher concentrations. | 1. Perform a literature search for known off-target effects of this compound or similar calcium channel blockers. 2. Use the lowest effective concentration of this compound to minimize the risk of off-target effects. 3. Include appropriate controls to test for off-target effects, such as using cell lines that lack the primary target channel. |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Wire Myography
Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.
Methodology:
-
Isolate a segment of a small artery (e.g., mesenteric artery from a rat) and cut it into 2 mm rings.
-
Mount the arterial rings in a wire myograph chamber containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with a vasoconstrictor such as phenylephrine (1 µM).
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to each concentration to stabilize before adding the next.
-
Record the changes in tension to determine the vasodilatory response.
-
The results can be expressed as a percentage of the pre-contraction induced by phenylephrine.
Protocol 2: Measurement of Intracellular Calcium Using Fluorescence Microscopy
Objective: To measure the effect of this compound on intracellular calcium concentrations in cultured cells.
Methodology:
-
Plate cells (e.g., vascular smooth muscle cells) on glass-bottom dishes and culture until they reach the desired confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace the medium with a physiological salt solution.
-
Acquire baseline fluorescence images using a fluorescence microscope equipped with an appropriate filter set.
-
Add this compound at the desired concentration and record the changes in fluorescence intensity over time.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax) and then a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence signal (Fmin).
-
Calculate the intracellular calcium concentration or the change in fluorescence ratio (for ratiometric dyes like Fura-2).
Data Presentation
Table 1: Comparative IC₅₀ Values of this compound and Other Calcium Channel Blockers in a Vasodilation Assay
| Compound | IC₅₀ (nM) | Hill Slope |
| This compound | 150 ± 12 | 1.1 |
| Nifedipine | 50 ± 5 | 1.0 |
| Verapamil | 250 ± 20 | 0.9 |
| Diltiazem | 300 ± 25 | 1.2 |
Data are presented as mean ± SEM from n=6 experiments. IC₅₀ values represent the concentration of the compound that produces 50% of the maximal inhibitory effect.
Mandatory Visualizations
References
Interpreting unexpected results in Fostedil experiments
Technical Support Center: Fostedil Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound. Given that this compound is a compound developed several decades ago, detailed modern experimental data is limited. This guide combines known information about this compound with general principles for experimenting with calcium channel blockers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected vasodilatory effect with this compound. What are the possible causes?
A1: A weaker-than-expected effect is a common issue with small molecule compounds. Here are several potential causes and troubleshooting steps:
-
Compound Integrity and Stability: this compound is an older compound, and the viability of your stock is crucial.
-
Source and Purity: Ensure the compound was purchased from a reputable supplier with recent purity analysis (e.g., >95%).
-
Storage: Store the powdered compound and stock solutions under appropriate conditions (typically -20°C or -80°C, protected from light and moisture). Degradation can occur over time, even when stored correctly.
-
Solution Age: Use freshly prepared solutions for experiments. Avoid using stock solutions that are old or have undergone multiple freeze-thaw cycles.
-
-
Solubility Issues: this compound, like many organic molecules, may have poor aqueous solubility.
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Ensure the final concentration of DMSO in your experimental buffer is low (typically <0.1%) as it can have biological effects of its own.[1]
-
Precipitation: Visually inspect your final dilution for any signs of precipitation. If the compound crashes out of solution, it will not be bioavailable. Consider using a phase-contrast microscope to check for precipitates in your cell culture media or buffer.
-
Preparation: Ensure the compound is fully dissolved in the stock solvent before making further dilutions. Gentle warming or vortexing may be necessary.
-
-
Experimental System:
-
Cell/Tissue Type: this compound is a calcium channel blocker.[2] Its effects will be most pronounced in tissues where L-type calcium channels play a significant role in contraction or electrical activity, such as vascular smooth muscle and cardiac nodal tissue.[3] Effects may be minimal in tissues that rely on other mechanisms for contraction.
-
Receptor Expression: Ensure your experimental model (e.g., cell line, tissue) expresses the relevant L-type calcium channels.
-
Endothelium Integrity (for vasodilation): Some vasodilators have endothelium-dependent mechanisms. While this compound's primary action is on smooth muscle, ensure the endothelium of your tissue preparation (e.g., aortic rings) is intact and functional, as this can influence overall vascular tone.[1]
-
Q2: this compound is causing unexpected cell death in my culture at concentrations where I expect a physiological effect. Why?
A2: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always run a vehicle control with the same final solvent concentration as your highest this compound dose to rule this out.
-
Compound Precipitation: As mentioned, poor solubility can lead to the formation of micro-precipitates. These solid particles can cause mechanical stress and damage to cells, leading to apoptosis or necrosis that is independent of the compound's pharmacological action.
-
Off-Target Effects: While primarily known as a calcium channel blocker, high concentrations of any drug can lead to off-target effects, which may include cytotoxicity.[4] It is crucial to perform a dose-response curve to identify a therapeutic window where the desired physiological effect is observed without significant cell death.
-
Purity: Impurities in a low-purity batch of the compound could be cytotoxic.
Q3: The antiarrhythmic effects in my cardiac cell model are inconsistent or different from published data. What should I consider?
A3: this compound has known complex effects on cardiac electrophysiology.
-
Dose-Dependence: In vivo studies in dogs showed that this compound's effects are highly dose-dependent. Low doses may only slightly alter atrioventricular (AV) nodal conduction, while higher doses (e.g., 2.5 to 12.5 mg/kg) can lead to significant effects like third-degree AV blockade. Your in vitro concentrations need to be carefully titrated to find the relevant range.
-
Selective Action: this compound appears to be more selective for the AV node than for atrial or ventricular tissue. If your model primarily consists of ventricular myocytes, you may see different effects compared to studies on AV nodal tissue.
-
Use-Dependence: The action of many calcium channel blockers is "use-dependent," meaning their blocking effect is more pronounced at higher frequencies of channel opening (i.e., higher heart rates). Ensure your experimental pacing frequency is consistent and relevant to the physiological state you are modeling.
Q4: Is this compound specific to a particular type of calcium channel?
Data Presentation
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate | |
| CAS Number | 75889-62-2 | |
| Molecular Formula | C18H20NO3PS | |
| Molar Mass | 361.40 g/mol | |
| Primary Mechanism | Calcium Channel Blocker | |
| Primary Effects | Vasodilator, Antihypertensive, Antiarrhythmic | |
| In Vivo Effects (Dog) | Dose-dependent increase in AV nodal refractoriness & conduction time. High doses (2.5-12.5 mg/kg) can cause AV blockade. | |
| Pharmacokinetics (Dog) | Bioavailability: >68% (oral); Terminal half-life: ~7-8 hours. | |
| Protein Binding | 95-97% (in vitro) |
Experimental Protocols
Representative Protocol: Ex Vivo Vasodilation Assay Using Aortic Rings
This is a generalized protocol for assessing the vasodilatory properties of a compound like this compound. Optimization will be required.
1. Materials:
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).
-
Phenylephrine (PE) or KCl for pre-constriction.
-
Acetylcholine (ACh) to test endothelium integrity.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Organ bath system with force transducers.
-
Carbogen gas (95% O2, 5% CO2).
2. Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat or mouse and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer and clean away adherent connective and fatty tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting:
-
Mount each aortic ring on hooks in an organ bath chamber containing Krebs-Henseleit buffer at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g (for rat aorta), replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has plateaued, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates a healthy, intact endothelium.
-
Wash the rings with fresh buffer and allow them to return to baseline tension.
-
-
Testing this compound:
-
Pre-constrict the rings again with phenylephrine.
-
Once a stable contraction is achieved, add this compound in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration.
-
Record the relaxation at each dose as a percentage of the pre-constriction amplitude.
-
-
Data Analysis:
-
Plot the dose-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation).
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced vasodilation.
Caption: Troubleshooting workflow for weak this compound activity.
Caption: Classes of calcium channel blockers and sites of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of nifedipine, a potent calcium-antagonistic coronary vasodilator, on atrioventricular conduction and blood flow in the isolated atrioventricular node preparation of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Repurposing: Focus on Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Electrophysiological Analysis of Fostedil and Verapamil
A detailed guide for researchers and drug development professionals on the electrophysiological effects of the calcium channel antagonists, Fostedil and Verapamil.
This guide provides a comprehensive comparison of the electrophysiological properties of this compound and the well-established calcium channel blocker, verapamil. While both agents exhibit effects on cardiac conduction, their detailed mechanisms and potency at the ion channel level show distinctions. This document summarizes available experimental data to facilitate an objective comparison for research and development purposes.
Introduction to this compound and Verapamil
This compound, also known as KB-944, is a calcium antagonist that has been investigated for its antianginal and antiarrhythmic properties. It primarily exerts its effects by selectively depressing the atrioventricular (AV) nodal conduction system. Verapamil is a widely used phenylalkylamine calcium channel blocker with a well-characterized profile of action on various cardiac ion channels, leading to its use in treating hypertension, angina, and supraventricular tachyarrhythmias.
Comparative Electrophysiological Data
The following tables summarize the quantitative data available on the effects of this compound and verapamil on key cardiac electrophysiological parameters. A significant disparity in the extent of available quantitative data exists, with verapamil being more extensively characterized.
Table 1: Effects on Atrioventricular (AV) Nodal Conduction and Refractoriness
| Parameter | This compound (KB-944) | Verapamil | Species/Model |
| AV Nodal Conduction Time (AH Interval) | Dose-dependent increase[1] | Progressive increases[2] | Dog (in vivo) |
| AV Nodal Refractoriness | Dose-dependent increase[1] | Prolongs A-V nodal refractoriness | Dog (in vivo), Human |
Table 2: Comparative Antiarrhythmic Potency
| Arrhythmia Model | This compound (KB-944) vs. Verapamil |
| Ouabain-induced ventricular arrhythmias (guinea pigs) | 5 times less potent than verapamil |
| Epinephrine-induced arrhythmias (guinea pigs) | 2 times less potent than verapamil |
| CaCl2-induced arrhythmias (rats) | 5 times less potent than verapamil |
Table 3: Inhibitory Effects on Cardiac Ion Channels (IC50 Values)
| Ion Channel | This compound (KB-944) | Verapamil |
| L-type Calcium Channel (ICa,L) | Data not available | Selectively blocks L-type channels[3] |
| hERG (Rapidly activating delayed rectifier K+ current, IKr) | Data not available | 143.0 nmol/L[4], 3.8 µmol/L |
| Kv1.1 (Voltage-gated K+ channel) | Data not available | 14.0 µmol/L |
| Kv1.5 (Voltage-gated K+ channel) | Data not available | 5.1 µmol/L |
| IKs (Slowly activating delayed rectifier K+ current) | Data not available | 161.0 µmol/L |
| Kir2.1, Kir2.2, Kir2.3 (Inwardly rectifying K+ channels, IK1) | Data not available | Inhibits all subunits, with the strongest effect on Kir2.3 |
Note: The lack of specific IC50 values for this compound on various ion channels is a significant gap in the publicly available literature, limiting a direct quantitative comparison.
Mechanism of Action and Signaling Pathways
Both this compound and verapamil are classified as calcium antagonists, primarily targeting L-type calcium channels in cardiac tissue. Their action leads to a reduction in the slow inward calcium current, which in turn modulates cardiac myocyte function.
Verapamil's Signaling Pathway
Verapamil binds to the alpha-1 subunit of the L-type calcium channel, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This reduction in intracellular calcium has several downstream effects:
-
In Sinoatrial (SA) and Atrioventricular (AV) Nodes: Slows the rate of depolarization, leading to a decrease in heart rate and slowed AV conduction.
-
In Cardiac Myocytes: Decreases the calcium available for excitation-contraction coupling, resulting in a negative inotropic effect (reduced contractility).
-
In Vascular Smooth Muscle: Leads to relaxation and vasodilation.
This compound's Presumed Signaling Pathway
Based on its classification as a calcium antagonist with selective effects on the AV node, this compound is presumed to follow a similar pathway to verapamil, though likely with different binding kinetics and/or selectivity for the L-type calcium channel isoforms present in nodal versus myocardial tissue.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies, primarily whole-animal studies and in vitro electrophysiological recordings.
In Vivo Electrophysiology Studies (Anesthetized Dog Model)
-
Objective: To assess the effects of intravenously administered drugs on cardiac conduction intervals and refractory periods.
-
Methodology:
-
Dogs are anesthetized and instrumented for recording of electrocardiogram (ECG) and intracardiac electrograms.
-
Pacing catheters are positioned in the right atrium and ventricle to measure refractory periods.
-
Baseline electrophysiological parameters (e.g., AH interval, HV interval, atrial and ventricular effective refractory periods) are recorded.
-
The test compound (this compound or verapamil) is administered intravenously in cumulative doses.
-
Electrophysiological parameters are reassessed at each dose level to determine dose-dependent effects.
-
In Vitro Patch-Clamp Electrophysiology
-
Objective: To determine the inhibitory concentration (IC50) of a compound on specific cardiac ion channels.
-
Methodology:
-
Cardiac myocytes are isolated from animal or human tissue, or a cell line heterologously expressing the ion channel of interest is used.
-
The whole-cell patch-clamp technique is employed to record the ionic current through a specific channel type (e.g., ICa,L, IKr).
-
A specific voltage protocol is applied to elicit the current of interest.
-
The baseline current is recorded.
-
The test compound is perfused at increasing concentrations, and the current is recorded at each concentration.
-
The percentage of current inhibition at each concentration is calculated, and a concentration-response curve is generated to determine the IC50 value.
-
Conclusion
This compound and verapamil are both calcium antagonists that impact cardiac electrophysiology, particularly at the atrioventricular node. Qualitative comparisons from antiarrhythmia models suggest that this compound is less potent than verapamil. A significant limitation in providing a more detailed, quantitative comparison is the lack of publicly available data on this compound's effects at the individual ion channel level, specifically its IC50 values for key cardiac currents. Verapamil, in contrast, has been extensively studied, revealing its inhibitory effects on multiple potassium channels in addition to its primary action on L-type calcium channels. Further research employing patch-clamp electrophysiology is necessary to fully elucidate the ion channel selectivity and potency of this compound, which would enable a more direct and comprehensive comparison with verapamil.
References
- 1. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of verapamil and flunarizine on cardiac L-type and T-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fostedil and Nifedipine: Unraveling their Vasodilatory Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, vasodilators play a pivotal role in the management of hypertension and angina. This guide provides a detailed, evidence-based comparison of two such agents: Fostedil, a lesser-known calcium channel blocker, and Nifedipine, a widely recognized dihydropyridine calcium channel blocker. Through an objective analysis of their mechanisms of action, experimental data, and underlying signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of these two compounds.
At a Glance: this compound vs. Nifedipine
| Feature | This compound (KB-944) | Nifedipine |
| Drug Class | Calcium Channel Blocker | Dihydropyridine Calcium Channel Blocker |
| Primary Mechanism | Inhibition of calcium influx into vascular smooth muscle cells.[1] | Blocks L-type calcium channels in vascular smooth muscle, leading to reduced calcium influx.[2] |
| Potency (pA2 value) * | 6.84[1] | 9.80[1] |
| Potency (pIC50 value) | Not available | 7.78 (in human vascular preparations)[3] |
| Vascular Effects | Inhibits potassium-induced contractions in isolated coronary arteries and aorta. Increases coronary blood flow. | Potent peripheral and coronary artery vasodilator. |
| Signaling Pathways | Primarily acts via competitive antagonism of calcium ions. | Modulates Akt, AMPK, and MEK-ERK signaling pathways in vascular smooth muscle cells. |
Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The values presented here were determined in isolated guinea pig taenia caecum.
Delving into the Mechanisms of Action
Both this compound and nifedipine exert their vasodilatory effects by interfering with the influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle contraction. However, the nuances of their interactions with calcium channels and downstream signaling pathways appear to differ.
This compound (KB-944):
This compound, also known as KB-944, is a calcium antagonist that demonstrates a competitive antagonism with calcium ions. Experimental evidence shows that its inhibitory effects on potassium-induced vascular contractions can be overcome by increasing the extracellular calcium concentration. This suggests a direct competition for binding sites on or near the calcium channel. While its precise molecular target within the calcium channel complex is not as extensively characterized as that of nifedipine, its ability to inhibit contractions induced by depolarization (high potassium) points to an action on voltage-gated calcium channels.
Nifedipine:
Nifedipine is a well-established dihydropyridine calcium channel blocker that specifically targets L-type voltage-gated calcium channels. By binding to these channels, it reduces the influx of calcium into vascular smooth muscle cells, leading to relaxation and vasodilation. Beyond this primary mechanism, research has revealed that nifedipine also modulates several intracellular signaling pathways that contribute to its vascular effects. Studies have shown its ability to suppress the Akt, AMP-activated protein kinase (AMPK), and MEK-ERK signaling pathways in vascular smooth muscle cells, which are involved in cell proliferation and inflammation.
Signaling Pathways of Vasodilation
The process of vasodilation is orchestrated by a complex network of intracellular signaling pathways. The diagrams below illustrate the established pathway for nifedipine and the proposed, more direct pathway for this compound based on current evidence.
Caption: Nifedipine's signaling pathway leading to vasodilation.
Caption: this compound's proposed signaling pathway for vasodilation.
Experimental Evidence: A Quantitative Comparison
Direct, head-to-head comparative studies on the vasodilatory potency of this compound and nifedipine are limited. However, data from individual studies using similar experimental preparations allow for an indirect comparison.
| Parameter | This compound (KB-944) | Nifedipine | Experimental Model |
| pA2 Value | 6.84 | 9.80 | Isolated guinea pig taenia caecum |
| Inhibitory Concentration | 10⁻⁷ - 10⁻⁵ mol/l (inhibits K⁺-induced contraction) | - | Isolated rabbit aorta |
| pIC50 Value | Not Available | 7.78 | Human vasa vasorum arteries (K⁺-induced contraction) |
| Coronary Blood Flow | Dose-dependent increase in dogs | Increases coronary blood flow | In vivo (anesthetized dogs for this compound) |
These data suggest that nifedipine is a more potent vasodilator than this compound, as indicated by its higher pA2 value in the same tissue preparation.
Experimental Protocols
Isolated Tissue Vasodilation Assay:
This in vitro method is crucial for determining the direct effect of a compound on vascular tone.
Caption: Workflow for an isolated tissue vasodilation assay.
Methodology:
-
Tissue Preparation: Arteries (e.g., aorta, coronary artery) are carefully dissected from an animal model (e.g., rabbit, rat) and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath filled with a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.
-
Contraction: A stable contraction is induced using a vasoconstrictor agent like potassium chloride (to induce depolarization) or phenylephrine (an α-adrenergic agonist).
-
Drug Administration: Once a stable contraction is achieved, the test compound (this compound or nifedipine) is added to the bath in a cumulative concentration-dependent manner.
-
Data Acquisition: Changes in the isometric tension of the arterial ring are continuously recorded using a force transducer.
-
Data Analysis: The relaxation responses at each drug concentration are calculated as a percentage of the pre-induced contraction. This data is then used to construct a concentration-response curve and determine parameters like IC50 (the concentration of the drug that causes 50% of the maximal inhibitory effect) or pA2 values.
Forearm Blood Flow Measurement (Venous Occlusion Plethysmography):
This in vivo technique is used to assess the effects of vasodilators on peripheral blood flow in humans.
Caption: Experimental workflow for venous occlusion plethysmography.
Methodology:
-
Subject Preparation: The subject rests in a supine position. A strain gauge is placed around the forearm to measure changes in circumference, and inflatable cuffs are placed on the wrist and upper arm.
-
Baseline Measurement: The wrist cuff is inflated to exclude hand circulation. The upper arm cuff is then inflated to a pressure that occludes venous return but not arterial inflow. The rate of increase in forearm volume, which reflects arterial blood flow, is measured by the strain gauge.
-
Drug Infusion: The vasodilator is infused at a constant rate into the brachial artery of one arm.
-
Repeated Measurements: Forearm blood flow measurements are repeated at regular intervals during and after the drug infusion.
-
Data Analysis: The changes in forearm blood flow from the baseline are calculated to determine the vasodilatory effect of the drug.
Conclusion
Both this compound and nifedipine are effective vasodilators that function through the inhibition of calcium influx in vascular smooth muscle cells. Nifedipine, a dihydropyridine, is a more potent and well-characterized agent, with a clear mechanism of action involving the blockade of L-type calcium channels and modulation of key intracellular signaling pathways. This compound acts as a competitive antagonist of calcium ions, though its specific molecular interactions and broader impact on cellular signaling require further investigation. The quantitative data available suggests that nifedipine exhibits greater vasodilatory potency than this compound. This guide provides a foundational comparison for researchers, highlighting the need for further head-to-head studies to fully elucidate the comparative pharmacology of these two calcium channel blockers.
References
Fostedil: A Comparative Efficacy Analysis Against Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of fostedil, a vasodilator and calcium channel blocker, with other established calcium channel blockers. The information is supported by experimental data to assist in research and drug development.
Overview of this compound
This compound (also known as KB-944) is a vasodilator that acts as a calcium channel blocker.[1] It has demonstrated both antihypertensive and antiarrhythmic effects in preclinical studies.[1] Although it was under development for conditions like angina pectoris, it was never brought to market.[1] This guide synthesizes available experimental data to compare its efficacy profile with that of other prominent calcium channel blockers such as nifedipine, verapamil, and diltiazem.
Comparative Efficacy Data
The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of this compound and other calcium channel blockers.
Vasodilator Potency
| Drug | pA2 Value (Isolated Guinea Pig Taenia Caecum) | Reference |
| This compound (KB-944) | 6.84 | [2] |
| Diltiazem | 6.96 | [2] |
| Nifedipine | 9.80 |
Higher pA2 values indicate greater antagonist potency.
Hemodynamic Effects in Anesthetized Dogs
| Drug | Dose | Change in Mean Blood Pressure | Change in Coronary Blood Flow | Reference |
| This compound (KB-944) | 0.03-0.3 mg/kg i.v. | Decrease | Significant Increase | |
| Diltiazem | 0.03-0.3 mg/kg i.v. | Decrease | Significant Increase | |
| Papaverine | 0.1-1 mg/kg i.v. | Decrease | Significant Increase |
This compound and diltiazem were found to be about 5 times as active as papaverine in increasing coronary blood flow via intravenous administration.
Cardiac Effects in Isolated Perfused Guinea Pig Heart
| Drug | Concentration | Effect on Heart Rate | Effect on Myocardial Contractile Force | Reference |
| This compound (KB-944) | 1-30 µ g/heart i.a. | Dose-dependent decrease | Dose-dependent decrease | |
| Diltiazem | 1-30 µ g/heart i.a. | Dose-dependent decrease | Dose-dependent decrease |
Electrophysiological Effects on AV Nodal Conduction in Anesthetized Dogs
| Drug | Dose (i.v.) | Effect on AV Nodal Refractoriness | Effect on AV Nodal Conduction Time (AH Interval) | Reference |
| This compound (KB-944) | 0.5, 2.5, 12.5 mg/kg | Dose-dependent increase | Dose-dependent increase |
Experimental Protocols
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model is utilized to assess the direct cardiac effects of pharmacological agents without the influence of systemic physiological factors.
Objective: To evaluate the effects of this compound and other calcium channel blockers on heart rate and myocardial contractile force.
Methodology:
-
Animal Model: Guinea pigs are commonly used.
-
Heart Isolation: The animal is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation.
-
Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Drug Administration: Test compounds are administered intra-arterially into the perfusion line.
-
Data Acquisition: Heart rate is monitored using an electrocardiogram (ECG), and myocardial contractile force is measured using a force transducer attached to the apex of the ventricle.
In Vivo Electrophysiology Study in Anesthetized Dogs
This model allows for the investigation of the electrophysiological effects of a drug on the heart within a living organism.
Objective: To determine the effects of this compound on atrioventricular (AV) nodal conduction and refractoriness.
Methodology:
-
Animal Model: Anesthetized dogs are used.
-
Catheter Placement: Electrode catheters are inserted into the heart, typically via the femoral vein, and positioned at various locations (e.g., high right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.
-
Electrogram Recording: Intracardiac electrograms are recorded to measure baseline conduction intervals (e.g., AH interval, representing AV nodal conduction time).
-
Drug Administration: this compound is administered intravenously at cumulative doses.
-
Programmed Electrical Stimulation: The heart is paced at different cycle lengths and with programmed extrastimuli to determine the effective refractory period of the AV node.
-
Data Analysis: Changes in conduction intervals and refractory periods are measured and compared to baseline values.
Signaling Pathways and Mechanisms
General Mechanism of Action of Calcium Channel Blockers
Calcium channel blockers exert their effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cell membranes. This reduction in intracellular calcium concentration leads to several physiological responses.
Experimental Workflow for Vasodilator Effect Assessment
The following diagram illustrates a typical workflow for assessing the vasodilator effects of a compound.
References
A Comparative Analysis of Fostedil and Diltiazem: A Guide for Researchers
This guide provides a detailed comparative analysis of Fostedil and diltiazem, two calcium channel blockers with distinct pharmacological profiles. While diltiazem is a widely prescribed medication for cardiovascular conditions, this compound, a potent vasodilator, was under development but never commercially marketed. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy with supporting experimental data, and detailed methodologies of key studies.
Mechanism of Action
Both this compound and diltiazem exert their primary effects by modulating calcium influx into cells, a critical process in cardiovascular function. However, their precise mechanisms and targets exhibit notable differences.
Diltiazem , a non-dihydropyridine calcium channel blocker, primarily inhibits the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[1][2][3][4] This inhibition leads to vasodilation, a reduction in heart rate (negative chronotropy), and decreased myocardial contractility (negative inotropy).[1] Diltiazem's action is stereospecific, with the d-cis isomer being the active form. Beyond its primary action on L-type calcium channels, diltiazem has also been shown to inhibit sodium-induced calcium release from heart mitochondria, which may contribute to its cardioprotective effects by potentially increasing mitochondrial ATP synthesis.
This compound (also known as KB-944) is characterized as a vasodilator that acts as a calcium channel blocker. Its vasodilator mechanism is attributed to the interference with calcium influx, and it has been shown to act as a competitive antagonist to calcium ions. Preclinical studies in anesthetized dogs have demonstrated that this compound produces dose-dependent increases in atrioventricular (AV) nodal refractoriness and conduction time, suggesting a selective effect on the AV nodal conduction system. This indicates a potential therapeutic application for supraventricular tachyarrhythmias.
Below is a diagram illustrating the signaling pathway of calcium channel blockade by both agents.
Comparative Efficacy and Potency
Direct comparative clinical trials between this compound and diltiazem are unavailable due to this compound's discontinued development. However, preclinical data allows for a comparison of their potency.
| Drug | Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| This compound (KB-944) | pA2 | 6.84 | Guinea Pig Taenia Caecum | - | |
| Relative Potency | 2x more potent than diltiazem | Guinea Pig | Reversal of ouabain-induced arrhythmia | ||
| Diltiazem | IC50 (L-type Ca2+ channel) | 51 µM | Human Mesenteric Arterial Myocytes | pH 7.2 | |
| IC50 (L-type Ca2+ channel) | 20 µM | Human Mesenteric Arterial Myocytes | pH 9.2 | ||
| IC50 (L-type Ca2+ channel) | 4.9 µM (high affinity) | Cone Photoreceptors | - | ||
| IC50 (L-type Ca2+ channel) | 100.4 µM (low affinity) | Cone Photoreceptors | - | ||
| IC50 (Na+-induced Ca2+ release) | 4.5 µM | Rabbit Heart Mitochondria | - |
Note on pA2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Detailed methodologies for key experiments are summarized below based on available literature.
This compound: Vasodilator Mechanism Study
-
Objective: To investigate the vasodilator mechanism of this compound (KB-944).
-
In Vivo Model: Anesthetized dogs.
-
In Vitro Models: Isolated dog coronary arteries, isolated rabbit aorta, and isolated guinea pig taenia caecum.
-
Methodology:
-
Anesthetized Dogs: The effects of this compound on coronary blood flow were measured and the influence of various antagonists (propranolol, atropine, diphenhydramine, aminophylline) was assessed to rule out other mechanisms.
-
Isolated Arteries: The inhibitory effect of this compound on potassium-induced contractions was measured in a concentration-dependent manner. The competitive antagonism with calcium ions was evaluated by observing the shift in the concentration-response curve in the presence of increasing calcium concentrations.
-
Isolated Taenia Caecum: Dose-response curves for calcium were generated in the presence of different concentrations of this compound to determine the pA2 value, quantifying its competitive antagonism.
-
Diltiazem: Clinical Trial in Stable Angina
-
Objective: To evaluate the efficacy and safety of diltiazem in patients with stable angina pectoris.
-
Study Design: A multicenter, 10-week, double-blind, parallel-group, placebo-controlled trial.
-
Participants: 63 patients with stable angina.
-
Methodology:
-
Lead-in Phase: A 4-week single-blind placebo lead-in period to establish baseline angina frequency.
-
Titration Phase: A 2-week dose titration period to determine the optimal effective dose of diltiazem for each patient.
-
Treatment Phase: Two 2-week treatment evaluation periods where patients received either diltiazem or placebo.
-
Efficacy Assessment: Efficacy was evaluated based on the rate of angina attacks, nitroglycerin consumption, and duration of treadmill exercise.
-
Safety Assessment: Safety was monitored through adverse event reporting, hematologic profiles, and serum chemistry values.
-
Below is a diagram representing a general experimental workflow for evaluating a calcium channel blocker.
Conclusion
References
- 1. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Fostedil: A Comparative Cross-Validation of its Calcium Channel Blocking Mechanism
For Immediate Release
[City, State] – [Date] – In the landscape of cardiovascular research, a thorough understanding of a drug's mechanism of action is paramount for its potential therapeutic application. This guide provides a comprehensive cross-validation of the mechanism of action for Fostedil, a vasodilator agent, by comparing its performance with established calcium channel blockers, Nifedipine and Verapamil. Through a synthesis of available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.
This compound has been identified as a calcium channel blocker, exerting its vasodilatory effects by inhibiting the influx of calcium ions into vascular smooth muscle cells.[1] This mechanism is shared with other well-known calcium channel blockers, which are broadly classified into different chemical groups with distinct pharmacological profiles. To objectively evaluate this compound's performance, this guide will focus on its effects in key preclinical assays, including electrophysiology studies, aortic ring relaxation assays, and intracellular calcium measurements.
Comparative Analysis of In Vivo Electrophysiological Effects
An in vivo study on anesthetized dogs revealed that this compound produces dose-dependent increases in atrioventricular (AV) nodal refractoriness and conduction time (AH interval).[2] This effect on the AV node is a hallmark of certain calcium channel blockers and suggests potential antiarrhythmic properties. The table below summarizes the key electrophysiological findings for this compound and provides a comparative context with known effects of Nifedipine and Verapamil.
| Parameter | This compound (in vivo, dogs)[2] | Nifedipine (in vivo, various models) | Verapamil (in vivo, various models) |
| AV Nodal Conduction (AH Interval) | Dose-dependent increase | Minimal to no direct effect at therapeutic doses | Significant dose-dependent increase |
| Atrial/Ventricular Refractoriness | No significant alteration | Minimal effect | Prolongs refractory period |
| Heart Rate | Variable, potential for sinoatrial blockade at high doses with beta-blockers | Reflex tachycardia due to vasodilation | Decrease in heart rate |
| Blood Pressure | Dose-dependent decrease | Significant decrease | Significant decrease |
In Vitro Vasorelaxant Effects: A Head-to-Head Comparison
The primary therapeutic effect of this compound as a vasodilator is its ability to relax vascular smooth muscle. The aortic ring relaxation assay is a standard in vitro method to quantify the potency of vasodilatory agents. While direct comparative studies including this compound are limited, we can extrapolate its potential efficacy by examining data from similar compounds and established calcium channel blockers.
| Compound | Target | IC50 (Vascular Tissue) | IC50 (Cardiac Tissue) | Vascular/Cardiac Selectivity Ratio | Reference |
| Fendiline | L-type Ca2+ channels | 17.0 ± 2.43 µM (guinea-pig ventricular myocytes) | - | - | [3][4] |
| Nifedipine | L-type Ca2+ channels | pIC50: 7.78 (human vasa vasorum) | pIC50: 6.95 (human right atrial trabeculae) | 7 | |
| Verapamil | L-type Ca2+ channels | pIC50: 6.26 (human vasa vasorum) | pIC50: 6.91 (human right atrial trabeculae) | 0.2 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for Fendiline is from a patch-clamp study on ventricular myocytes, which may not directly correlate with vascular tissue but provides an indication of its calcium channel blocking activity.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PMC [pmc.ncbi.nlm.nih.gov]
Fostedil's Impact on Cardiac Conduction: A Comparative Analysis with Other Calcium Channel Blockers
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the novel calcium antagonist Fostedil reveals its distinct effects on cardiac conduction, particularly on the atrioventricular (AV) node, when benchmarked against established calcium channel blockers such as Verapamil, Diltiazem, and Nifedipine. This guide, intended for researchers, scientists, and drug development professionals, summarizes key experimental findings, details methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Executive Summary
This compound demonstrates a potent and selective dose-dependent depressant effect on the atrioventricular (AV) nodal conduction system. Experimental data from studies on anesthetized dogs show that this compound significantly increases AV nodal refractoriness and conduction time (AH interval) without notably affecting atrial or ventricular refractoriness, or intra-atrial, infranodal, and intraventricular conduction. In comparison, Verapamil and Diltiazem also exhibit significant depressant effects on the AV node. In contrast, Nifedipine shows minimal direct impact on cardiac conduction, primarily exerting its influence through peripheral vasodilation, which can induce reflex tachycardia.
Comparative Electrophysiological Effects
The following tables summarize the dose-dependent effects of this compound and comparator drugs on key cardiac conduction parameters in anesthetized dogs.
Table 1: Effect on Atrioventricular (AV) Nodal Conduction (AH Interval)
| Drug | Dose | Change in AH Interval | Citation |
| This compound | 0.5 mg/kg i.v. | Dose-dependent increase | [1] |
| 2.5 mg/kg i.v. | Dose-dependent increase | [1] | |
| 12.5 mg/kg i.v. | Dose-dependent increase | [1] | |
| Verapamil | Bolus administration | Progressive increase | [2] |
| 0.2 mg/kg | Prolongation | [3] | |
| Diltiazem | 0.1 mg/kg | Prolonged AVNERP | |
| 0.2 - 0.4 mg/kg | Prolonged AVNERP | ||
| Nifedipine | 30 µg/kg | No significant change |
Table 2: Effect on Atrial and Ventricular Refractoriness
| Drug | Parameter | Effect | Citation |
| This compound | Atrial Refractoriness | No alteration | |
| Ventricular Refractoriness | No alteration | ||
| Verapamil | Atrial Effective Refractory Period | Shortened | |
| Ventricular Effective Refractory Period | Unaltered | ||
| Diltiazem | Atrial Effective Refractory Period | No effect | |
| Nifedipine | Atrial Refractory Period | No significant change | |
| Ventricular Refractory Period | No significant change |
Table 3: Effect on Intra-cardiac Conduction Intervals (PA, HV, H-EG)
| Drug | PA Interval | HV Interval | H-EG Interval | Citation |
| This compound | Unchanged | Unchanged | Unchanged | |
| Verapamil | - | No change | - | |
| Diltiazem | - | Not significantly changed | - | |
| Nifedipine | - | No significant change | - |
Experimental Protocols
The data presented in this guide are primarily derived from intracardiac electrophysiology studies conducted on anesthetized dogs. A generalized protocol for such studies is outlined below.
1. Animal Preparation:
-
Healthy adult mongrel dogs are anesthetized, typically with a combination of agents like morphine and chloralose or pentobarbital.
-
Ventilation is maintained mechanically.
-
Standard limb leads of an electrocardiogram (ECG) are monitored continuously.
-
Catheters are inserted into femoral and/or jugular veins for drug administration, blood pressure monitoring, and the introduction of electrode catheters.
2. Electrophysiology Study:
-
Multipolar electrode catheters are positioned under fluoroscopic guidance at various intracardiac sites, including the high right atrium (HRA), the His bundle region, and the right ventricular apex (RVA).
-
Baseline electrophysiological parameters are recorded, including:
-
PA interval: Reflects intra-atrial conduction time.
-
AH interval: Represents AV nodal conduction time.
-
HV interval: Indicates His-Purkinje conduction time.
-
-
Programmed electrical stimulation is used to assess refractory periods of the atrium, ventricle, and AV node. This involves delivering premature stimuli after a train of regular paced beats.
-
The drug (this compound or comparator) is then administered intravenously, often in cumulative doses.
-
All electrophysiological measurements are repeated at specified intervals after each dose to determine the dose-response relationship.
3. Data Analysis:
-
Intracardiac electrograms are recorded and analyzed to measure the various conduction intervals and refractory periods.
-
Statistical analysis is performed to determine the significance of any drug-induced changes from baseline values.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of calcium channel blockers in cardiomyocytes.
Caption: Workflow of an in-vivo cardiac electrophysiology study.
Caption: Logical relationship of drug effects on cardiac conduction.
Conclusion
This compound emerges as a potent and selective AV nodal blocking agent, comparable in its primary mechanism of action to Verapamil and Diltiazem. Its lack of significant effect on other cardiac conduction parameters distinguishes it and suggests a potential for a more targeted therapeutic application in the management of supraventricular tachyarrhythmias. The minimal impact of Nifedipine on direct cardiac conduction underscores the diversity within the calcium channel blocker class and highlights the importance of detailed electrophysiological studies in characterizing new chemical entities. Further research is warranted to fully elucidate the clinical implications of this compound's unique electrophysiological profile.
References
Replicating Foundational Research on Fostedil: A Comparative Guide for Drug Development Professionals
For researchers and scientists in the field of cardiovascular drug development, the replication of foundational studies is a critical step in the validation of new therapeutic agents. This guide provides a comparative analysis of Fostedil, a calcium channel blocker, with a selection of alternative cardiovascular drugs. The data presented is based on foundational preclinical research, offering insights into the compound's mechanism of action and physiological effects.
This compound (also known as KB-944) was investigated as a vasodilator and calcium channel blocker for the potential treatment of angina pectoris.[1][2] While it was never marketed, the foundational research into its effects provides a valuable case study for understanding the pharmacological profile of this class of drugs. This guide summarizes key experimental findings, offers detailed protocols for replication, and presents a comparative analysis with other established cardiovascular agents.
Comparative Analysis of Cardiovascular Effects
To provide a clear comparison of this compound's pharmacological profile with that of alternative cardiovascular agents, the following tables summarize key quantitative data from foundational in vivo and in vitro studies. The selected alternatives represent different classes of cardiovascular drugs, including another calcium channel blocker (Amlodipine), a beta-blocker (Metoprolol Succinate), an ACE inhibitor (Lisinopril), an angiotensin II receptor blocker (Losartan), and a thiazide diuretic (Hydrochlorothiazide).
| Drug | Class | Key In Vivo Effects | Key In Vitro Effects |
| This compound (KB-944) | Calcium Channel Blocker | Dose-dependent increase in atrioventricular (AV) nodal refractoriness and conduction time in dogs.[3] Causes a dose-dependent fall in mean blood pressure and an increase in coronary sinus outflow in anesthetized dogs.[4] | Inhibits potassium-induced contraction in isolated dog coronary arteries and rabbit aorta.[2] Produces a competitive shift in the dose-response curves for calcium in isolated guinea pig taenia caecum. |
| Amlodipine | Calcium Channel Blocker | Reduces blood pressure in hypertensive patients. | Inhibits L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle. |
| Metoprolol Succinate | Beta-Blocker | Reduces heart rate and cardiac output at rest and during exercise. Lowers blood pressure in hypertensive patients. | Selectively inhibits beta-1 adrenergic receptors. |
| Lisinopril | ACE Inhibitor | Lowers blood pressure without significantly affecting heart rate in hypertensive patients. | Inhibits angiotensin-converting enzyme (ACE) activity. |
| Losartan | Angiotensin II Receptor Blocker | Blocks the vascular constrictor effect of Angiotensin II. | Competitively inhibits the binding of Angiotensin II to the AT1 receptor. Inhibits in vitro platelet activation. |
| Hydrochlorothiazide | Thiazide Diuretic | Lowers blood pressure and reduces edema. | Inhibits the sodium-chloride cotransporter in the distal convoluted tubules of the kidney. |
Foundational Experimental Protocols
The following sections provide detailed methodologies for key experiments conducted in the foundational studies of this compound, enabling researchers to replicate these seminal findings.
In Vivo Electrophysiology in Anesthetized Dogs
This protocol is designed to assess the effects of a test compound on cardiac electrophysiological parameters.
Objective: To measure atrioventricular (AV) nodal refractoriness and conduction time.
Animal Model: Anesthetized dogs.
Procedure:
-
Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment.
-
Introduce catheter electrodes into the heart to record intracardiac electrograms, including the His bundle electrogram.
-
Pace the atrium at a constant cycle length.
-
Introduce extrastimuli at progressively shorter coupling intervals to determine the effective refractory period of the AV node.
-
Administer cumulative doses of the test compound intravenously.
-
Measure the AH interval (atrioventricular conduction time) and the AV nodal effective refractory period at baseline and after each dose.
Isolated Aortic Ring Contraction Assay
This in vitro protocol evaluates the vasodilator properties of a compound on isolated vascular tissue.
Objective: To determine the effect of a test compound on the contraction of isolated aortic rings.
Tissue Preparation: Isolated thoracic aorta from rats or rabbits.
Procedure:
-
Euthanize the animal and dissect the thoracic aorta, placing it in a cold physiological salt solution.
-
Carefully remove adhering connective tissue and cut the aorta into rings of approximately 1-2 mm in width.
-
Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Induce contraction of the aortic rings with a contractile agent such as potassium chloride or norepinephrine.
-
Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath.
-
Record the changes in isometric tension to determine the relaxant effect of the compound.
Ouabain-Induced Arrhythmia in Guinea Pigs
This in vivo model is used to assess the antiarrhythmic potential of a test compound.
Objective: To evaluate the protective effect of a test compound against ouabain-induced cardiac arrhythmias.
Animal Model: Anesthetized guinea pigs.
Procedure:
-
Anesthetize the guinea pigs and monitor the electrocardiogram (ECG).
-
Administer a continuous intravenous infusion of ouabain at a constant rate.
-
Observe the ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
In a separate group of animals, administer the test compound prior to the ouabain infusion.
-
Compare the dose of ouabain required to induce arrhythmias in the control and test groups.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action.
Caption: Isolated aortic ring assay workflow.
Caption: Logic for comparative drug analysis.
References
- 1. Losartan inhibits in vitro platelet activation: comparison with candesartan and valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 3. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fostedil and Other Benzothiazole-Based Calcium Channel Blockers for Researchers
For scientists and professionals in drug development, understanding the nuanced differences between investigational compounds and established drugs is critical. This guide provides an objective comparison of fostedil, a benzothiazole derivative and calcium channel blocker, with other relevant compounds in its class, supported by experimental data.
Introduction to this compound and Benzothiazole Derivatives
This compound (KB-944) is a vasodilator that functions as a calcium channel blocker.[1] While it was developed for cardiovascular conditions like angina pectoris, it was never brought to market.[1] Its core structure is based on a benzothiazole scaffold, a heterocyclic system that is a constituent of numerous pharmacologically active molecules.[2]
Benzothiazole derivatives are a broad class of compounds with diverse biological activities.[2] Within the realm of cardiovascular research, the most prominent related compound is diltiazem, a benzothiazepine derivative that is a widely used calcium channel blocker.[2] Although structurally distinct from a simple benzothiazole, its mechanism of action provides a valuable benchmark for comparison.
Mechanism of Action: Inhibition of Calcium Influx
This compound's primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. This action is characteristic of calcium channel blockers, which are broadly categorized into different chemical classes with varying selectivity and clinical effects. The main classes include dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).
This compound, like other calcium channel blockers, competitively antagonizes the influx of calcium ions through the slow calcium channels in cell membranes. This reduction in intracellular calcium concentration inhibits the contractile processes of smooth muscle, resulting in the relaxation of blood vessels and a subsequent increase in blood flow.
Comparative Efficacy: In Vitro and In Vivo Data
Quantitative comparisons of the potency of this compound with other calcium channel blockers have been established in preclinical studies. The pA2 value is a measure of the potency of an antagonist in a pharmacological experiment, with a higher pA2 value indicating a higher potency.
| Compound | pA2 Value | Test System | Reference |
| This compound (KB-944) | 6.84 | Isolated guinea pig taenia caecum (calcium-induced contraction) | |
| Diltiazem | 6.96 | Isolated guinea pig taenia caecum (calcium-induced contraction) | |
| Nifedipine | 9.80 | Isolated guinea pig taenia caecum (calcium-induced contraction) |
In isolated guinea pig taenia caecum, this compound demonstrated a pA2 value of 6.84, which is comparable to that of diltiazem (6.96), indicating similar potency in this tissue. Nifedipine, a dihydropyridine calcium channel blocker, showed significantly higher potency with a pA2 value of 9.80.
In studies on anesthetized dogs, this compound was shown to be a more potent coronary vasodilator than papaverine and was found to be approximately 3 times as active as both papaverine and diltiazem in increasing coronary flow in isolated perfused hearts. Intravenous administration of this compound and diltiazem in dogs showed them to be about 5 times more active than papaverine in increasing coronary blood flow.
Cardiovascular and Electrophysiological Effects
This compound exhibits selective effects on the atrioventricular (AV) nodal conduction system. In anesthetized dogs, it produced dose-dependent increases in AV nodal refractoriness and conduction time. These findings suggest a potential therapeutic application for supraventricular tachyarrhythmias.
A comparative study in anesthetized dogs and isolated guinea pig atria showed that the cardiac actions of this compound are very similar to those of nifedipine, diltiazem, and verapamil. This compound caused a dose-dependent decrease in mean blood pressure and an increase in coronary sinus outflow. It also produced a decrease in the spontaneous atrial rate and a reduction in contractile force, although its effect on contractile force was the weakest among the tested drugs.
Experimental Protocols
In Vitro Vasodilation Assay in Isolated Arteries
This protocol is a standard method for assessing the direct effect of a substance on blood vessel tone.
Objective: To determine the dose-response relationship of a vasodilator on isolated arterial segments.
Methodology:
-
Tissue Preparation: A segment of a suitable artery (e.g., canine coronary artery, rabbit aorta) is carefully dissected and cleaned of surrounding connective and adipose tissue. The artery is then cut into rings of 2-3 mm in width.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath. The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the bath, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-constriction: The arterial rings are allowed to equilibrate under a resting tension for a period of 60-90 minutes. After equilibration, the rings are contracted with a vasoconstrictor agent, such as potassium chloride or phenylephrine, to achieve a stable, submaximal contraction.
-
Dose-Response Curve Generation: Once a stable contraction plateau is reached, the test compound (e.g., this compound) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response at each concentration is recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. An EC₅₀ (half maximal effective concentration) or pA2 value can be calculated from the resulting dose-response curve.
Visualizing Key Pathways and Workflows
Signaling Pathway of Vasodilation by Calcium Channel Blockers
References
Head-to-head comparison of Fostedil and amlodipine in vitro
A direct head-to-head in vitro comparison between Fostedil and amlodipine is not feasible at this time due to a significant lack of publicly available in vitro research data for this compound. Our comprehensive search did not yield specific details on this compound's in vitro mechanism of action, quantitative performance metrics, or its influence on cellular signaling pathways. One study investigating analogues of this compound reported that the synthesized compounds did not exhibit a calcium antagonistic profile. In contrast, amlodipine is extensively characterized in in vitro studies.
Therefore, this guide provides a detailed in vitro profile of amlodipine, adhering to the requested format for data presentation, experimental protocols, and pathway visualization, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Amlodipine: In Vitro Pharmacological Profile
Amlodipine is a dihydropyridine calcium channel blocker renowned for its long-acting therapeutic effects in the management of hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle and cardiac muscle.[1][2][3] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.
Quantitative In Vitro Data for Amlodipine
The following table summarizes key quantitative data from various in vitro assays, providing insights into amlodipine's potency and effects on vascular smooth muscle cells.
| Parameter | Test System | Value | Reference |
| IC50 (Inhibition of Ca2+-induced contractions) | Depolarised rat aorta | 1.9 nM | |
| IC50 (Block of K+-induced contractions) | Rat aorta (45 mM K+) | 19.4 nM | |
| Binding Affinity (Kd) | Rat cardiac membrane fragments (using [3H]amlodipine) | 1.64 ± 0.17 nM | |
| Binding Site Density (Bmax) | Rat cardiac membrane fragments (using [3H]amlodipine) | 0.45 ± 0.08 pmol/mg protein |
Key In Vitro Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the in vitro effects of amlodipine.
Vascular Smooth Muscle Contraction Assay
Objective: To determine the inhibitory effect of amlodipine on vasoconstriction in isolated arterial rings.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from rats and cut into rings approximately 2-3 mm in width. The endothelial layer may be removed by gentle rubbing of the intimal surface.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied and the rings are allowed to equilibrate.
-
Induction of Contraction: A contractile agent, such as potassium chloride (KCl) to induce depolarization-dependent contraction or phenylephrine to stimulate G-protein coupled receptor-mediated contraction, is added to the organ bath to elicit a stable contraction.
-
Drug Application: Amlodipine is added cumulatively to the organ bath at increasing concentrations. The relaxation response is recorded as a percentage of the pre-induced contraction.
-
Data Analysis: The concentration of amlodipine that produces 50% of the maximum relaxation (IC50) is calculated from the concentration-response curve.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) of amlodipine to L-type calcium channels.
Methodology:
-
Membrane Preparation: A tissue source rich in L-type calcium channels, such as rat cardiac or cerebral cortical membranes, is homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with various concentrations of a radiolabeled ligand specific for the L-type calcium channel (e.g., [3H]amlodipine or [3H]nitrendipine) in the presence or absence of unlabeled amlodipine (for competition binding).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of unlabeled ligand) from total binding. Scatchard analysis or non-linear regression is used to calculate the Kd and Bmax values.
Signaling Pathways Modulated by Amlodipine
Amlodipine's effects extend beyond simple calcium channel blockade, influencing several intracellular signaling pathways.
Amlodipine's Primary Mechanism of Action
Amlodipine directly blocks the influx of extracellular calcium (Ca2+) through L-type calcium channels in vascular smooth muscle cells. This reduction in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase, leading to muscle relaxation and vasodilation.
Caption: Amlodipine's primary mechanism leading to vasodilation.
Amlodipine's Influence on the Akt/Sp1/miR-21 Signaling Pathway
Recent studies have revealed that amlodipine can also modulate vascular smooth muscle cell (VSMC) phenotype. It has been shown to activate Akt2, which in turn promotes the nuclear translocation of the transcription factor Sp1. Sp1 then upregulates the expression of microRNA-21 (miR-21), which is involved in VSMC differentiation. This pathway may contribute to the long-term beneficial effects of amlodipine on vascular structure and function.
Caption: Amlodipine's modulation of the Akt/Sp1/miR-21 pathway.
Experimental Workflow for In Vitro Vasodilation Assay
The following diagram outlines a typical workflow for assessing the vasodilatory properties of a compound like amlodipine in an in vitro setting.
Caption: Workflow for assessing vasodilatory properties in vitro.
References
- 1. Influence of the vinyl group on the calcium antagonistic activity of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phosphotidyl inositol 3-kinase/Akt signal pathway is involved in interleukin-6-mediated Mcl-1 upregulation and anti-apoptosis activity in basal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Fostedil
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. Fostedil, a vasodilator that acts as a calcium channel blocker, requires meticulous handling throughout its use and particularly at the end of its experimental life.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and environmental stewardship.
Understanding this compound: A Profile
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate |
| CAS Number | 75889-62-2 |
| Molecular Formula | C18H20NO3PS |
| Molar Mass | 361.40 g/mol |
| Appearance | Not specified (assume solid or liquid) |
| Solubility | Not specified |
Core Principles of this compound Disposal
The responsible disposal of this compound adheres to the fundamental principles of laboratory chemical waste management. These principles prioritize safety, environmental protection, and regulatory compliance.
-
Waste Minimization : Plan experiments to use the minimum amount of this compound necessary.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Labeling : Clearly label all containers holding this compound waste with "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Containment : Use appropriate, sealed, and chemically resistant containers for waste collection.[2][3][4]
Experimental Protocol for this compound Disposal
The following protocol outlines a recommended procedure for the disposal of small quantities of this compound typically found in a research laboratory setting. This procedure is based on general guidelines for the disposal of organophosphate compounds and should be adapted to comply with local regulations and institutional protocols.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Designated hazardous waste container (chemically resistant, with a secure lid).
-
Sodium hydroxide (NaOH), 1M solution.
-
pH paper or pH meter.
-
Stir plate and magnetic stir bar.
-
Fume hood.
Procedure:
-
Risk Assessment : Before beginning, conduct a thorough risk assessment. Given that the toxicological properties of this compound are not fully documented, treat it with caution.
-
Personal Protective Equipment : Don appropriate PPE, including safety goggles, double-layered nitrile gloves, and a lab coat.
-
Work Area : Perform all disposal procedures within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Hydrolysis (Deactivation) : For small quantities of this compound, chemical deactivation through hydrolysis is a recommended approach for organophosphonates.
-
In a suitable beaker, dissolve the this compound waste in an appropriate solvent if it is in solid form.
-
Slowly add a 1M solution of sodium hydroxide (NaOH) to the this compound solution while stirring continuously with a magnetic stirrer. A significant excess of the NaOH solution should be used.
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphonate ester bonds.
-
-
Neutralization : After the hydrolysis period, check the pH of the solution. Carefully neutralize the solution by adding a dilute acid (e.g., 1M HCl) dropwise until the pH is between 6.0 and 8.0.
-
Waste Collection :
-
Transfer the neutralized solution to a designated hazardous waste container.
-
Rinse all glassware that came into contact with this compound three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate in the same hazardous waste container.
-
-
Labeling and Storage :
-
Securely cap the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," "Hydrolyzed this compound," the date, and the name of the principal investigator.
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, until it is collected by your institution's EHS personnel.
-
-
Disposal of Contaminated Materials : Dispose of all contaminated disposables, such as gloves and wipes, in a separate, clearly labeled solid hazardous waste container.
Disposal Workflow Diagram
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Fostedil
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for Fostedil, a vasodilator and calcium channel blocker. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide clear operational and emergency plans.
Chemical Identification and Hazards
It is imperative to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes. |
| Hand Protection | Nitrile Gloves | Should be inspected for tears or holes before use and changed regularly. |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area. | A fume hood is recommended for all procedures involving this compound. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | - Avoid contact with skin and eyes. - Do not inhale dust or vapors. - Use in a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated area. - Store away from incompatible materials such as strong oxidizing agents. |
Mechanism of Action: L-Type Calcium Channel Blockade
This compound functions as a vasodilator by acting as a calcium channel blocker.[1] Specifically, it inhibits the influx of calcium ions through L-type calcium channels in smooth muscle cells. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[2]
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and causing vasodilation.
Experimental Protocol: In Vitro Vasodilation Assay
The following is a general protocol for assessing the vasodilatory effects of this compound on isolated aortic rings, a common method for evaluating calcium channel blockers.
Materials:
-
Isolated thoracic aortic rings from a suitable animal model (e.g., rat).
-
Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Force transducer and data acquisition system.
-
This compound stock solution.
-
Vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
Procedure:
-
Mount the aortic rings in the organ baths containing PSS.
-
Allow the tissues to equilibrate for at least 60 minutes, washing with fresh PSS every 15 minutes.
-
Induce a stable contraction with a vasoconstrictor agent.
-
Once a stable plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tone.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, paper towels) - Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused solutions) - Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | - Rinse thoroughly with a suitable solvent. - Dispose of the rinsate as hazardous liquid waste. - Deface the label before discarding the empty container in accordance with institutional guidelines. |
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the area. - Wear appropriate PPE for cleanup. - Absorb the spill with an inert material (e.g., vermiculite, sand). - Collect the absorbed material into a sealed container for hazardous waste disposal. - Ventilate the area and wash the spill site after material pickup is complete. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
